6-Methoxyflavone
描述
This compound has been reported in Pimelea decora with data available.
suppresses NFAT-mediated T cell activation; structure in first source
Structure
2D Structure
3D Structure
属性
IUPAC Name |
6-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQLSABETMKIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181459 | |
| Record name | 6-Methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26964-24-9 | |
| Record name | 6-Methoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26964-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-2-phenyl-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAX7R06N2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of 6-Methoxyflavone: From Extraction to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, extraction, quantification, and biological activities of the promising flavonoid, 6-methoxyflavone. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Occurrences of this compound and its Derivatives
While this compound itself is not as widely reported in plants as other common flavonoids, its derivatives, particularly hydroxylated and other methoxylated forms, are found in various plant families. The Asteraceae family, in particular, has been identified as a source of 6-methoxyflavonoids.
Quantitative Analysis of Methoxyflavones in a Model Plant: Kaempferia parviflora
To illustrate the typical concentrations of methoxyflavones in plant material, the following table summarizes the quantitative data for various methoxyflavones found in the rhizomes of Kaempferia parviflora (black ginger). Although this data does not include this compound specifically, it provides a valuable reference for the expected yield of related compounds from a natural source. The concentrations can vary depending on the plant's origin and cultivation conditions[3].
| Methoxyflavone Derivative | Concentration Range (mg/g of extract) | Plant Part | Analytical Method | Reference |
| 3,5,7,3',4'-Pentamethoxyflavone (PMF) | Varies significantly between red-leaf and green-leaf types | Rhizome | HPLC-PDA | [3] |
| 5,7-Dimethoxyflavone (DMF) | Varies significantly between red-leaf and green-leaf types | Rhizome | HPLC-PDA | [3] |
| 5,7,4'-Trimethoxyflavone (TMF) | Varies significantly between red-leaf and green-leaf types | Rhizome | HPLC-PDA | [3] |
| 3,5,7-Trimethoxyflavone | Varies significantly between red-leaf and green-leaf types | Rhizome | HPLC-PDA | [3] |
| 3,5,7,4'-Tetramethoxyflavone | Varies significantly between red-leaf and green-leaf types | Rhizome | HPLC-PDA | [3] |
Experimental Protocols
Extraction of Methoxyflavones from Plant Material
The following protocol is a generalized method for the extraction of methoxyflavones from dried plant material, based on established techniques for flavonoid extraction[4][5]. This protocol can be optimized based on the specific plant matrix and target compound.
Objective: To extract methoxyflavones from dried and powdered plant material.
Materials and Reagents:
-
Dried and finely powdered plant material (e.g., flower heads of Microliabum polymnioides)
-
Ethanol (95% v/v)
-
Ultrasound bath
-
Shaker
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 10 g of the dried, powdered plant material.
-
Solvent Addition: Add 100 mL of 95% ethanol to the plant material in a flask. This creates a solid-to-solvent ratio of 1:10.
-
Ultrasonication: Place the flask in an ultrasound bath and sonicate for 30 minutes at room temperature. This helps to disrupt cell walls and enhance extraction efficiency.
-
Maceration: Transfer the flask to a shaker and macerate for 24 hours at room temperature.
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Storage: Store the dried extract at -20°C until further analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)
The following is a representative HPLC-UV method that can be adapted for the quantification of this compound in plant extracts[6][7].
Objective: To separate and quantify this compound in a crude plant extract.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the crude plant extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient program should be developed to achieve good separation. An example gradient is: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: The optimal wavelength for detecting this compound should be determined by acquiring a UV spectrum of the standard. A wavelength around 270 nm is a good starting point.
-
-
Analysis: Inject the calibration standards and the prepared sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample.
Biological Activities and Signaling Pathways of this compound
This compound has been shown to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. These activities are mediated through its interaction with specific cellular signaling pathways.
Anti-inflammatory Activity via the TLR4/MyD88/NF-κB Pathway
This compound has been reported to suppress neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, leading to a pro-inflammatory response.
The binding of LPS to TLR4 initiates a signaling cascade that involves the adaptor protein MyD88. This leads to the activation of downstream kinases, ultimately resulting in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This compound is thought to interfere with this pathway, thereby reducing the inflammatory response[8][9][10].
References
- 1. 6-Methoxyflavonoids and Other Constituents from Microliabum polymnioides (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Application of an HPLC–UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 6-Methoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxyflavone, a naturally occurring methoxylated flavonoid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, focusing on its anticancer, anti-inflammatory, and neuroprotective properties. Quantitative data from key studies are summarized, and detailed experimental methodologies are described to facilitate reproducibility and further investigation. Furthermore, this guide visualizes the intricate signaling pathways modulated by this compound, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their broad spectrum of pharmacological effects. Among them, methoxylated flavones have emerged as a particularly promising subclass due to their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts.[1] this compound, a specific methoxyflavone, has been the subject of numerous studies investigating its potential therapeutic applications. This document synthesizes the existing literature on the biological activities of this compound, providing a detailed technical resource for the scientific community.
Anticancer Activity
This compound has demonstrated significant anticancer potential across various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis.
Induction of S-Phase Arrest in HeLa Cells
In human cervical cancer (HeLa) cells, this compound has been shown to induce S-phase arrest in a concentration-dependent manner.[2] This effect is mediated through the modulation of key cell cycle regulatory proteins. Specifically, this compound downregulates the mRNA and protein expression of Cyclin A2 (CCNA2) and Cyclin-Dependent Kinase 2 (CDK2), while upregulating the expression of Cyclin D1 (CCND1), Cyclin E1 (CCNE1), CDK6, and the cyclin-dependent kinase inhibitor p21CIP1.[2] This intricate regulation disrupts the normal progression of the cell cycle, leading to the accumulation of cells in the S-phase and subsequent inhibition of proliferation.
Apoptosis Induction
Beyond cell cycle arrest, this compound also triggers apoptosis in cancer cells.[3] Treatment with this compound has been associated with the overexpression of Poly(ADP-ribose) polymerase-1 (PARP-1), which leads to an increase in Poly(ADP-ribosyl)ation (PAR) synthesis during the early stages of apoptosis. This cascade of events ultimately activates caspase-3, a key executioner caspase, which in turn proteolytically cleaves PARP-1, a hallmark of apoptosis.[3]
Quantitative Data: Cytotoxicity
The cytotoxic effects of this compound and its derivatives have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Cell Line | Compound | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| HeLa | This compound | 94.05 | 24 | [2] |
| HeLa | This compound | 62.24 | 48 | [2] |
| HeLa | This compound | 52.12 | 72 | [2] |
| SCC-25 | 5,6′-dihydroxy-2′,3′-DMF | 78.2 | 24 | [3] |
| SCC-25 | 5,6′-dihydroxy-2′,3′-DMF | 40.6 | 48 | [3] |
| LNCaP | Calycopterin | 116.5 | 48 | [3] |
| DU145 | Calycopterin | 235.0 | 48 | [3] |
| A2058 | 5,7-dihydroxy-3,6,4′-TMF | 3.92 | 72 | [3] |
| A2058 | 5,7,5′-trihydroxy-3,6,3′,4′-TeMF | 8.18 | 72 | [3] |
| MCF-7 | Sideritoflavone | 4.9 | 72 | [3] |
| MCF-7 | 5,3′-dihydroxy-3,6,7,8,4′-PeMF | 3.71 | 72 | [3] |
Signaling Pathway
Anticancer mechanisms of this compound.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Inhibition of Pro-inflammatory Mediators
In lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, methoxyflavones have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[4] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein and mRNA levels.[4] Furthermore, this compound has been identified as a particularly potent inhibitor of LPS-induced NO production in kidney mesangial cells, with an IC50 of 192 nM.[5][6]
Modulation of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of this compound are largely attributed to its ability to suppress the TLR4/MyD88/p38 MAPK/NF-κB signaling pathway.[2] In LPS-stimulated BV2 microglia, this compound inhibits the phosphorylation of NF-κB p65 and IκB, and reduces the expression of TLR4 and MyD88, as well as the phosphorylation of p38 MAPK and JNK.[2] By inhibiting the nuclear translocation of NF-κB, this compound prevents the transcription of pro-inflammatory genes.
Activation of Heme Oxygenase-1 (HO-1) Signaling
In addition to its inhibitory effects on pro-inflammatory pathways, this compound also activates the antioxidant Nrf2/HO-1 signaling pathway.[2] Heme oxygenase-1 is an enzyme with potent anti-inflammatory and antioxidant properties. By activating this pathway, this compound contributes to the resolution of inflammation and protection against oxidative stress.
Quantitative Data: Anti-inflammatory Activity
| Cell Line | Assay | IC50 Value | Reference |
| Kidney Mesangial Cells | LPS-induced NO production | 192 nM | [5][6] |
Signaling Pathway
Anti-inflammatory signaling of this compound.
Neuroprotective Activity
This compound has demonstrated promising neuroprotective effects, suggesting its potential in the management of neurodegenerative diseases and neuroinflammation.
Suppression of Neuroinflammation
As described in the anti-inflammatory section, this compound effectively suppresses neuroinflammation in microglial cells by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB pathway and activating HO-1/NQO-1 signaling.[2] This dual action helps to mitigate the detrimental effects of chronic inflammation in the central nervous system.
Modulation of GABAergic Signaling
Some methoxyflavones have been shown to modulate GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[7][8] For instance, 2′-methoxy-6-methylflavone, a related compound, increases tonic inhibitory currents mediated by extrasynaptic δ-containing GABA-A receptors, which contributes to its neuroprotective effects in a model of focal cerebral ischemia.[7][8] While the direct effects of this compound on specific GABA-A receptor subtypes require further elucidation, this represents a plausible mechanism for its neuroprotective actions.
Restoration of Behavioral Deficits
In animal models, this compound has been shown to partially restore chronic ethanol-induced behavioral deficits.[2] It has also been reported to antagonize neuropathic nociception associated with chronic constriction injury and diabetes.[2]
Experimental Protocols
Cell Culture and Viability Assay (MTT Assay)
-
Cell Lines: HeLa, C33A, SiHa, HaCaT, RAW 264.7, BV2, Kidney Mesangial Cells.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound (e.g., 20-160 µM) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Assay: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., CCNA2, CDK2, p21, p-p65, p-IκB, TLR4, MyD88, p-p38, HO-1) overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Treatment: Cells (e.g., RAW 264.7, kidney mesangial cells) are pretreated with this compound for a specified time (e.g., 12 hours) and then stimulated with LPS (e.g., 10 ng/mL).
-
Griess Assay: After the stimulation period (e.g., 48 hours), the culture supernatant is collected. An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant and incubated for 10 minutes at room temperature. The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Experimental Workflow
General experimental workflow for studying this compound.
Conclusion and Future Directions
This compound is a promising natural compound with a remarkable range of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects. Its ability to modulate multiple key signaling pathways underscores its therapeutic potential. The data and methodologies presented in this technical guide provide a solid foundation for further research and development. Future studies should focus on elucidating the detailed molecular interactions of this compound with its targets, optimizing its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical settings. The continued exploration of this compound and its derivatives holds significant promise for the development of novel therapies for a variety of human diseases.
References
- 1. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
6-Methoxyflavone: A Technical Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyflavone, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the molecular mechanisms underlying its anti-inflammatory, anticancer, and neuroprotective effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key signaling pathways, detailed experimental protocols, and quantitative data derived from peer-reviewed scientific literature.
Anti-inflammatory Mechanism of Action
This compound exerts potent anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. Its action is centered on the inhibition of pro-inflammatory mediators and the activation of antioxidant defense systems.
Signaling Pathways
This compound's anti-inflammatory activity is mediated through the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/p38 Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling cascade. Simultaneously, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response by upregulating Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Protocols
-
Cell Culture: Seed microglial cells (e.g., BV-2) in a 96-well plate at a density of 2 x 10^4 cells/well and culture until 80% confluency.
-
Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Sample Collection: Collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Add 100 µL of freshly prepared Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubation: Incubate the mixture for 15 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.[1][2][3]
-
Sample Preparation: Collect cell culture supernatants after treatment as described for the Griess assay.
-
ELISA Procedure: Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Block the plate with an appropriate blocking buffer for 1 hour at room temperature.
-
Sample Incubation: Add 100 µL of standards and samples to the wells and incubate for 90 minutes at 37°C.
-
Detection: Add the biotin-labeled detection antibody and incubate for 60 minutes at 37°C.
-
Signal Development: Add streptavidin-HRP and incubate for 30 minutes at 37°C, followed by the addition of a TMB substrate solution.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Quantification: Calculate cytokine concentrations based on the standard curve.[4][5][6][7]
-
Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against TLR4, MyD88, phospho-p38 MAPK, p38 MAPK, phospho-NF-κB p65, and NF-κB p65 (typically at 1:1000 dilution).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (typically at 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][9][10][11][12]
-
Cell Lysis: Prepare cell lysates from treated cells.
-
NQO1 Activity Assay:
-
The assay is based on the dicoumarol-sensitive reduction of a tetrazolium dye (e.g., WST-1) by menadione, which is reduced by NQO1 in the presence of NADH.
-
Mix cell lysate with a reaction buffer containing menadione, NADH, and WST-1.
-
Measure the increase in absorbance at 440 nm over time.
-
Confirm NQO1 specificity by including a reaction with the NQO1 inhibitor dicoumarol.[13][14][15][16][17]
-
-
HO-1 Activity Assay: HO-1 activity is typically assessed by measuring the expression level of the HO-1 protein via Western blot as a surrogate for its activity, following the protocol described above.
Quantitative Data
| Parameter | Cell Line | Treatment | IC50 / Effect | Reference |
| NO Production | Rat Kidney Mesangial Cells | LPS-stimulated | IC50: 192 nM | [4][18] |
| iNOS Expression | Rat Kidney Mesangial Cells | LPS-stimulated | Significant inhibition at 200 nM - 1.0 µM | [4][18] |
Anticancer Mechanism of Action
This compound demonstrates significant anticancer activity, particularly against cervical cancer cells, by inducing cell cycle arrest and promoting apoptosis.
Signaling Pathway
The primary anticancer mechanism of this compound in HeLa cervical cancer cells involves the induction of S-phase cell cycle arrest. This is achieved through the downregulation of Cyclin A2 (CCNA2) and Cyclin-Dependent Kinase 2 (CDK2), and the upregulation of the cyclin-dependent kinase inhibitor p21CIP1.
Caption: Anticancer signaling pathway of this compound in HeLa cells.
Experimental Protocols
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate.
-
Treatment: Treat cells with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
Cell Treatment: Treat HeLa cells with this compound (e.g., 65 µM) for 48 hours.
-
Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[19][20][21]
-
Protein Extraction and Quantification: As described in the anti-inflammatory section.
-
SDS-PAGE and Transfer: As described previously.
-
Antibody Incubation: Incubate the membrane with primary antibodies against CCNA2, CDK2, and p21CIP1.
Quantitative Data
| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |
| HeLa (Cervical Cancer) | 24 hours | 94.05 | [8] |
| 48 hours | 62.24 | [8] | |
| 72 hours | 52.12 | [8] | |
| C33A (Cervical Cancer) | 72 hours | 109.57 | [26] |
| SiHa (Cervical Cancer) | 72 hours | 208.53 | [26] |
Neuroprotective Mechanism of Action
This compound exhibits neuroprotective properties, in part, through its interaction with the GABAergic system.
Signaling Pathway
This compound acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA. This modulation can contribute to neuronal calming and protection against excitotoxicity.
Caption: Neuroprotective action of this compound via GABA-A receptor modulation.
Experimental Protocol
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the desired GABA-A receptor subunits.
-
Electrophysiological Recording:
-
Place the oocyte in a recording chamber continuously perfused with a recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Drug Application: Apply GABA at its EC20-EC50 concentration to elicit a baseline current. Co-apply this compound with GABA to assess its modulatory effect on the GABA-induced current.
-
Data Analysis: Measure the potentiation of the GABA-induced current by this compound.[18][27][28][29][30]
Aromatase Inhibition
This compound has also been identified as an inhibitor of aromatase, the enzyme responsible for the final step of estrogen biosynthesis. This suggests a potential role in the management of hormone-dependent cancers.
Experimental Protocol
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human aromatase, a NADPH regenerating system, and the fluorogenic substrate dibenzylfluorescein (DBF).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence of the product, fluorescein, at an excitation of 485 nm and an emission of 520 nm.
-
IC50 Determination: Calculate the IC50 value from the dose-response curve.[31][32][33][34][]
Conclusion
This compound is a multifaceted compound with a well-defined mechanism of action across several key therapeutic areas. Its ability to modulate critical signaling pathways in inflammation, cancer, and neuroprotection underscores its potential as a lead compound for drug development. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for further research and development efforts. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 3. 2.4. Nitric Oxide (Griess Reagent Assay) [bio-protocol.org]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mpbio.com [mpbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Boosting mTOR-dependent autophagy via upstream TLR4-MyD88-MAPK signalling and downstream NF-κB pathway quenches intestinal inflammation and oxidative stress injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 14. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. Evaluation of a Direct Cellular Assay for NQO1 in the Presence of Phytochemicals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. multichannelsystems.com [multichannelsystems.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. This compound induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cyclin D-CDK Subunit Arrangement Is Dependent on the Availability of Competing INK4 and p21 Class Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. 2.5. Two-electrode voltage clamp electrophysiology [bio-protocol.org]
- 30. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. AID 650843 - Competitive inhibition of human aromatase using dibenzylfluorescein substrate after 10 mins preincubation measured every 10 sec for 5 mins by Michaelis-Menten and Dixon plot analysis - PubChem [pubchem.ncbi.nlm.nih.gov]
discovery and isolation of 6-methoxyflavone
An In-depth Technical Guide to the Discovery, Isolation, and Biological Activity of 6-Methoxyflavone
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a naturally occurring O-methylated flavonoid that has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its discovery, detailed protocols for its isolation from natural sources and chemical synthesis, a summary of its physicochemical and spectroscopic properties, and an exploration of its known mechanisms of action, including its modulation of key cellular signaling pathways. This document is intended to serve as a core resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug development.
Discovery and Natural Occurrence
This compound belongs to the flavone subclass of flavonoids, characterized by a C6-C3-C6 backbone. While the precise first discovery is not easily traced in historical literature, its presence as a natural constituent in various plant species is well-documented in modern phytochemical databases. Notably, this compound has been identified as a component of Pimelea decora, a plant species native to Australia.[1] Its natural occurrence, alongside a vast array of other methoxylated flavonoids, underscores the importance of plants as a rich source of bioactive compounds for drug discovery.
Isolation from Natural Sources
The isolation of methoxyflavones from plant matrices requires a systematic approach involving extraction, fractionation, and purification. While protocols specific to Pimelea decora are not extensively detailed in readily available literature, methodologies developed for other methoxyflavone-rich plants, such as Kaempferia parviflora (Black Ginger), provide a robust and representative workflow.
Experimental Protocol: Isolation from Plant Material (Representative)
This protocol is adapted from established methods for methoxyflavone extraction and serves as a general guide. Optimization is typically required based on the specific plant material.
-
Preparation of Plant Material : Dried rhizomes or relevant plant parts are ground into a fine powder (e.g., to pass an 80-mesh screen) to increase the surface area for efficient extraction.
-
Solvent Extraction :
-
The powdered plant material is subjected to exhaustive extraction, typically through maceration or ultrasound-assisted extraction (UAE). Ethanol (e.g., 95%) is a common and effective solvent.
-
For maceration, the powder is soaked in the solvent (e.g., a 1:10 solid-to-solvent ratio) for an extended period (e.g., 3-7 days) at room temperature with occasional agitation.
-
For UAE, the process is significantly shorter (e.g., 15-30 minutes), offering a more efficient alternative. Optimal conditions for maximizing total methoxyflavone content from K. parviflora have been reported as 95% ethanol for approximately 16 minutes with a solvent-to-solid ratio of 50 mL/g.
-
-
Crude Extract Preparation : The resulting hydroalcoholic solution is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning (Fractionation) :
-
The crude extract is resuspended in a methanol-water mixture and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.
-
A typical sequence involves partitioning against n-hexane (to remove non-polar lipids and sterols), followed by dichloromethane (or chloroform), ethyl acetate, and finally n-butanol. Methoxyflavones often partition into the less polar fractions, such as hexane and dichloromethane.
-
-
Chromatographic Purification :
-
The target fraction (e.g., the dichloromethane fraction) is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or acetone.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.
-
-
Final Purification (HPLC) :
-
The semi-purified fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column.
-
An isocratic or gradient mobile phase, often consisting of a mixture of methanol and water or acetonitrile and water, is used for elution.
-
The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.
-
Chemical Synthesis
The Baker-Venkataraman rearrangement is a cornerstone reaction in the synthesis of flavones and chromones.[2] It provides a reliable pathway to the 1,3-diketone intermediate required for the subsequent cyclization to form the flavone core.
Experimental Protocol: Synthesis via Baker-Venkataraman Rearrangement
This three-step protocol describes a standard synthesis of this compound starting from 2'-hydroxy-5'-methoxyacetophenone.
Step 1: Acylation of 2'-Hydroxy-5'-methoxyacetophenone
-
In a flask equipped with a stirrer and a drying tube, dissolve 2'-hydroxy-5'-methoxyacetophenone (1 equivalent) in anhydrous pyridine.
-
To this solution, add benzoyl chloride (1.2-1.5 equivalents) dropwise. An exothermic reaction will occur.
-
After the initial heat has subsided (approx. 15-20 minutes), allow the mixture to stand at room temperature for an additional 30 minutes.
-
Pour the reaction mixture into a larger volume of ice-cold dilute hydrochloric acid (e.g., 3-5% HCl) with vigorous stirring to precipitate the product and neutralize the pyridine.
-
Collect the precipitated solid, 2-benzoyloxy-5-methoxyacetophenone, by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol can be performed if necessary.
Step 2: Baker-Venkataraman Rearrangement to form 1,3-Diketone
-
Dissolve the 2-benzoyloxy-5-methoxyacetophenone (1 equivalent) from Step 1 in anhydrous pyridine or another suitable aprotic solvent.
-
Add powdered potassium hydroxide (or sodium hydride) (approx. 3 equivalents) portion-wise while stirring vigorously. The mixture will typically turn into a thick, yellowish paste.
-
Heat the mixture (e.g., 50-60 °C) with continued stirring for 1-2 hours to ensure the completion of the rearrangement.
-
Cool the reaction mixture to room temperature and acidify by pouring it into ice-cold dilute acetic acid or hydrochloric acid.
-
The precipitated yellow solid, 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione, is collected by vacuum filtration, washed with water, and dried.
Step 3: Acid-Catalyzed Cyclization to this compound
-
Suspend the 1,3-diketone (1 equivalent) from Step 2 in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture under reflux for 1-2 hours. The reaction progress can be monitored by TLC.
-
After cooling, pour the reaction mixture into a large volume of ice water to precipitate the final product.
-
Collect the crude this compound by vacuum filtration, wash extensively with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
The product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound as a crystalline solid.
Physicochemical and Spectroscopic Characterization
The identity and purity of isolated or synthesized this compound are confirmed through a combination of physical measurements and spectroscopic analysis.
Quantitative Data Summary
| Property | Data | Source |
| Molecular Formula | C₁₆H₁₂O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 252.26 g/mol | --INVALID-LINK--[1] |
| CAS Number | 26964-24-9 | --INVALID-LINK--[1] |
| Appearance | Powder / Crystalline Solid | --INVALID-LINK--[3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | --INVALID-LINK--[3] |
Spectroscopic Data
Note: NMR data is compiled from typical values for methoxyflavones and should be confirmed with an authentic sample. Specific assignments can vary slightly based on solvent and experimental conditions.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| A-Ring | ~7.55 | d | ~3.0 | H-5 |
| ~7.35 | dd | ~9.0, 3.0 | H-7 | |
| ~7.50 | d | ~9.0 | H-8 | |
| B-Ring | ~7.90 | m | H-2', H-6' | |
| ~7.50 | m | H-3', H-4', H-5' | ||
| C-Ring | ~6.80 | s | H-3 | |
| Methoxy | ~3.90 | s | 6-OCH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| C-2 | ~163.5 | |
| C-3 | ~107.5 | |
| C-4 | ~178.0 | |
| C-4a | ~124.0 | |
| C-5 | ~119.5 | |
| C-6 | ~157.0 | |
| C-7 | ~123.0 | |
| C-8 | ~105.0 | |
| C-8a | ~150.0 | |
| C-1' | ~131.5 | |
| C-2', C-6' | ~126.5 | |
| C-3', C-5' | ~129.0 | |
| C-4' | ~132.0 | |
| 6-OCH₃ | ~56.0 |
| Mass Spectrometry | Data |
| [M+H]⁺ | m/z 253.0859 |
| Key Fragments | m/z 238 ([M+H-CH₃]⁺), 210 ([M+H-CH₃-CO]⁺) |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its immunomodulatory and anti-inflammatory effects being particularly well-studied. It modulates key signaling pathways involved in immune cell activation and the inflammatory response.
Inhibition of NFAT-Mediated T-Cell Activation
This compound has been identified as an effective immunomodulator through its ability to suppress T-cell activation.[3] It achieves this by inhibiting the translocation of the Nuclear Factor of Activated T-cells (NFAT1) into the nucleus. This prevents NFAT1 from binding to its target gene promoters, thereby downregulating the expression of crucial cytokines like IL-4, IL-10, and IFN-γ.
Caption: Inhibition of the NFAT signaling pathway by this compound.
Suppression of TLR4-Mediated Neuroinflammation
In microglia, this compound suppresses neuroinflammation by targeting the Toll-like receptor 4 (TLR4) signaling pathway. It inhibits the lipopolysaccharide (LPS)-induced expression of TLR4 and its downstream adaptor protein MyD88. This leads to reduced phosphorylation of p38 MAPK and subsequent inhibition of NF-κB activation, ultimately decreasing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.
Caption: Inhibition of the TLR4/MyD88/p38 MAPK/NF-κB pathway by this compound.
Conclusion
This compound is a valuable natural product with well-defined synthetic routes and significant, mechanistically understood biological activities. The detailed protocols for its isolation and synthesis, combined with comprehensive characterization data and an understanding of its molecular targets, provide a solid foundation for its further development in pharmaceutical and therapeutic applications. This guide serves as a central repository of technical information to aid researchers in harnessing the potential of this promising flavonoid.
Workflow Diagrams
Caption: General workflow for the isolation and purification of this compound.
Caption: Synthetic workflow for this compound via Baker-Venkataraman rearrangement.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyflavone is a naturally occurring flavonoid derivative that has garnered significant interest within the scientific community.[1][2] As a member of the flavone subclass, it possesses a characteristic C6-C3-C6 backbone structure. The presence of a methoxy group at the 6th position of the A ring distinguishes it from other flavones and is crucial to its biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of the key signaling pathways it modulates. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₃ | [1][3][4] |
| Molecular Weight | 252.27 g/mol | [1][3][4] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 162 - 166 °C | [1] |
| Boiling Point (Predicted) | 421.2 °C at 760 mmHg | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Poorly soluble in water. | [2][5] |
| logP (Predicted) | 3.46860 - 3.9 | [3][5] |
| pKa (Predicted) | Data not readily available | |
| UV-Vis Absorption (in Methanol) | λmax at 270 nm | [6] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Crystal Structure | Orthorhombic, Space group P b c a | [3] |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for key experiments.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer or a digital temperature sensor is used.
-
Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 10-20 °C/min) until it is about 15-20 °C below the expected melting point.
-
Observation: The heating rate is then reduced to 1-2 °C/min. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is the end of the range.
Solubility Determination
Solubility is a critical parameter for drug formulation and bioavailability.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, methanol, acetone, chloroform) are selected.
-
Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, the suspension is filtered or centrifuged to remove undissolved solid. The concentration of this compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations to determine the solubility in each solvent.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.
Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18 column) in an RP-HPLC system is correlated with its lipophilicity.
-
System Setup:
-
Column: A C18 stationary phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile). The composition can be isocratic or a gradient.
-
Detector: UV detector set at the λmax of this compound (270 nm).
-
-
Procedure:
-
A series of standard compounds with known logP values are injected into the HPLC system to generate a calibration curve by plotting their retention times against their logP values.
-
This compound is then injected under the same chromatographic conditions.
-
The logP of this compound is determined by interpolating its retention time on the calibration curve.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the absorption characteristics of a compound, which is useful for quantification and for observing interactions with other molecules.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol).
-
Analysis: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer. The solvent is used as a blank.
-
Data Interpretation: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule.
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.
-
Data Interpretation: The chemical shifts (δ), coupling constants (J), and integration of the signals in the spectra are analyzed to confirm the structure of this compound.
Signaling Pathways and Biological Activities
This compound has been shown to modulate several key signaling pathways, contributing to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Anti-inflammatory Effects: Inhibition of the TLR4/MyD88/NF-κB and Activation of the Nrf2/HO-1 Pathways
This compound exhibits potent anti-inflammatory properties by targeting key inflammatory and antioxidant pathways in immune cells such as macrophages.[2][7]
-
Inhibition of Pro-inflammatory Signaling: In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound has been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway.[2][7] It achieves this by downregulating the expression of TLR4 and its downstream adaptor protein, MyD88. This, in turn, inhibits the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and the subsequent activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2] The inhibition of NF-κB prevents the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8]
-
Activation of Antioxidant Response: Concurrently, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[2][9][10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. This compound promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the upregulation of enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2][10] These enzymes play a crucial role in cellular defense against oxidative stress.
Caption: this compound's dual anti-inflammatory and antioxidant mechanism.
Anti-cancer Effects: Induction of S-Phase Arrest via the CCNA2/CDK2/p21CIP1 Pathway
In the context of cancer, particularly cervical cancer, this compound has been demonstrated to inhibit cell proliferation by inducing cell cycle arrest.[1]
-
Cell Cycle Regulation: The cell cycle is a tightly regulated process involving cyclins and cyclin-dependent kinases (CDKs). The progression from the G1 to the S phase is driven by the activity of CDK2 in complex with cyclin E and cyclin A. This compound has been shown to induce S-phase arrest in HeLa cells.[1]
-
Mechanism of Action: this compound downregulates the expression of Cyclin A2 (CCNA2) and Cyclin-Dependent Kinase 2 (CDK2).[1] Simultaneously, it upregulates the expression of the cyclin-dependent kinase inhibitor p21CIP1.[1] p21CIP1 binds to and inhibits the activity of the CCNA2/CDK2 complex, thereby halting the cell cycle in the S phase and preventing DNA replication, which ultimately leads to an anti-proliferative effect.[1]
Caption: this compound induces S-phase arrest in cancer cells.
Experimental Workflow: In Vitro Anti-inflammatory Activity Assessment
A typical experimental workflow to assess the anti-inflammatory activity of this compound in vitro using a macrophage cell line is outlined below.
Caption: Workflow for in vitro anti-inflammatory screening.
Conclusion
This compound is a promising natural compound with well-defined physicochemical properties and significant biological activities. Its ability to modulate key signaling pathways involved in inflammation and cancer underscores its therapeutic potential. This technical guide provides a foundational understanding of its core characteristics and the methodologies to study them, aiming to facilitate further research and development of this compound as a potential drug candidate.
References
- 1. This compound induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C16H12O3 | CID 147157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 99 26964-24-9 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 6-Methoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 6-methoxyflavone, a naturally occurring flavonoid with potential therapeutic applications. This document details the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, and presents a summary of its known biological activity related to T cell activation.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δ) (ppm) | ¹H Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| 2 | 163.2 | - | - | - |
| 3 | 107.5 | 6.84 | s | - |
| 4 | 178.1 | - | - | - |
| 4a | 123.9 | - | - | - |
| 5 | 125.9 | 7.89 | d | 9.0 |
| 6 | 157.8 | - | - | - |
| 7 | 119.7 | 7.42 | dd | 9.0, 3.0 |
| 8 | 104.8 | 7.33 | d | 3.0 |
| 8a | 156.4 | - | - | - |
| 1' | 131.7 | - | - | - |
| 2', 6' | 126.3 | 7.92 | m | - |
| 3', 5' | 129.2 | 7.53 | m | - |
| 4' | 131.8 | 7.53 | m | - |
| 6-OCH₃ | 55.9 | 3.92 | s | - |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Data compiled from publicly available spectral databases.
Mass Spectrometry (MS)
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| LC-ESI-QTOF | Positive | [M+H]⁺: 253.0859 | 238, 210 |
Data obtained from public mass spectrometry databases.[1]
Infrared (IR) Spectroscopy
Table 3: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1640 | Strong | C=O (carbonyl) stretching of the γ-pyrone ring |
| ~1605, 1500, 1450 | Medium-Strong | Aromatic C=C stretching |
| ~1250 | Strong | Aryl-O-CH₃ stretching (asymmetric) |
| ~1030 | Strong | Aryl-O-CH₃ stretching (symmetric) |
| ~830 | Medium | C-H out-of-plane bending in the aromatic rings |
Data is characteristic for flavones with a methoxy substituent.
UV-Vis Spectroscopy
Table 4: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) |
| Methanol | 270, 325 |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Sample Preparation
A sample of this compound (5-10 mg) is accurately weighed and dissolved in an appropriate deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) for NMR analysis. For mass spectrometry, a dilute solution (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, which may be further diluted for analysis. For IR spectroscopy, the sample can be analyzed as a KBr pellet or as a thin film on a salt plate.
NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.
-
¹H NMR Acquisition :
-
A standard single-pulse experiment is performed.
-
Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is employed.
-
-
Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (LC-MS)
-
Instrumentation : A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is utilized.
-
Chromatographic Separation :
-
A C18 reversed-phase column is commonly used.
-
A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.
-
A typical gradient might be: 5% B to 95% B over 20 minutes.
-
-
Mass Spectrometer Settings :
-
The ESI source is operated in positive ion mode.
-
Key parameters include a capillary voltage of 3-4 kV, a source temperature of 120-150 °C, and a desolvation gas temperature of 300-350 °C.
-
Full scan mass spectra are acquired over a mass range of m/z 100-1000.
-
Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns for structural elucidation.
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FT-IR) spectrometer is used.
-
Sample Analysis (KBr Pellet Method) :
-
Approximately 1-2 mg of this compound is finely ground with ~100 mg of dry KBr powder.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The pellet is placed in the sample holder of the FT-IR spectrometer.
-
-
Data Acquisition :
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
An average of 16 to 32 scans is collected to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.
-
Biological Activity and Signaling Pathway
This compound has been reported to suppress T cell activation by inhibiting the nuclear translocation of the Nuclear Factor of Activated T cells (NFAT).[2][3] The following diagram illustrates the canonical NFAT signaling pathway in T cells and the proposed point of intervention for this compound.
The binding of an antigen to the T cell receptor (TCR) initiates a signaling cascade that leads to the activation of phospholipase Cγ (PLCγ). PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), causing the release of intracellular calcium (Ca²⁺). The elevated Ca²⁺ levels activate calcineurin, a phosphatase that dephosphorylates NFAT. Dephosphorylated NFAT then translocates from the cytoplasm to the nucleus, where it acts as a transcription factor to induce the expression of genes involved in T cell activation and immune response. This compound has been shown to inhibit the translocation of NFAT into the nucleus, thereby suppressing T cell activation.[2][3]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comprehensive spectroscopic analysis of this compound.
This workflow begins with the preparation of the this compound sample for each spectroscopic technique. Following data acquisition, the spectra are processed and interpreted to elucidate the chemical structure and assess the purity of the compound. The combined data from NMR, MS, and IR provides a comprehensive and unambiguous characterization of the molecule.
References
Potential Therapeutic Targets of 6-Methoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxyflavone, a naturally occurring methoxylated flavone, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its molecular mechanisms of action. The document summarizes key signaling pathways modulated by this compound, presents quantitative data on its biological activity, and outlines relevant experimental methodologies. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Introduction
Flavonoids are a class of plant secondary metabolites widely recognized for their health-promoting properties. Among them, this compound stands out for its potent anti-inflammatory, neuroprotective, and anticancer activities. Its therapeutic potential stems from its ability to interact with and modulate the function of various molecular targets, thereby influencing critical cellular processes. This guide delves into the core mechanisms through which this compound exerts its effects, providing a foundation for further investigation and therapeutic application.
Key Signaling Pathways and Molecular Targets
This compound has been shown to modulate several key signaling pathways implicated in various diseases. These include pathways involved in inflammation, cell cycle regulation, and immune response.
Anti-inflammatory and Neuroprotective Pathways
This compound exhibits significant anti-inflammatory and neuroprotective effects by targeting pathways that regulate the inflammatory response in microglia.
-
Inhibition of TLR4/MyD88/p38 MAPK/NF-κB Pathway: this compound suppresses neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. It downregulates the expression of myeloid differentiation primary response 88 (MyD88), leading to the reduced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and subsequent inhibition of nuclear factor-kappa B (NF-κB) activation.[1] This cascade ultimately reduces the production of pro-inflammatory cytokines.
-
Activation of HO-1/NQO-1 Signaling: Concurrently, this compound activates the heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1) signaling pathway, which is a key cellular defense mechanism against oxidative stress and inflammation.[1]
Anticancer Pathways
This compound demonstrates anticancer activity, particularly in cervical cancer cells, by inducing cell cycle arrest.
-
Induction of S-phase Arrest via CCNA2/CDK2/p21CIP1 Pathway: In HeLa cells, this compound induces S-phase arrest by modulating the expression of key cell cycle regulators.[1][2] It downregulates the expression of Cyclin A2 (CCNA2) and Cyclin-Dependent Kinase 2 (CDK2) while upregulating the expression of the cyclin-dependent kinase inhibitor p21CIP1.[1] This disrupts the normal progression of the cell cycle, leading to inhibited proliferation.
Immunomodulatory Effects
This compound also exhibits immunomodulatory properties by affecting T-cell activation.
-
Inhibition of NFAT Translocation: It inhibits the translocation of the Nuclear Factor of Activated T-cells (NFAT) into the nucleus, a critical step in T-cell activation and the subsequent production of cytokines like IL-10.[1] This suppression of T-cell activation suggests its potential in treating autoimmune and allergic diseases.
Quantitative Data
The biological activity of this compound has been quantified in various studies. The following tables summarize the available data.
Table 1: Cytotoxicity of this compound
| Cell Line | Treatment Duration (h) | IC50 (μM) | Reference |
| HeLa | 24 | 94.05 | [1] |
| HeLa | 48 | 62.24 | [1] |
| HeLa | 72 | 52.12 | [1] |
Table 2: Molecular Docking Affinity of this compound
| Target Protein | Binding Affinity (kcal/mol) |
| Cyclin A2 (CCNA2) | -7.5 |
| Cyclin-Dependent Kinase 2 (CDK2) | -8.1 |
| p21CIP1 | -6.9 |
| CCNA2-CDK2 Complex | -8.4 |
Note: Data derived from molecular docking studies and represents theoretical binding affinities.
Experimental Protocols
This section outlines the general methodologies used in the studies cited. For detailed protocols, please refer to the original publications.
Cell Viability Assay
-
Principle: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Method:
-
Seed cells (e.g., HeLa) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 20-160 μM) for different time points (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
Cell Cycle Analysis
-
Principle: To analyze the effect of this compound on cell cycle distribution.
-
Method:
-
Treat cells with this compound at the desired concentration and time.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Western Blot Analysis
-
Principle: To detect and quantify the expression levels of specific proteins involved in the signaling pathways.
-
Method:
-
Treat cells with this compound.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., CCNA2, CDK2, p21CIP1, p-p38, NF-κB).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Other Potential Targets and Activities
Beyond the well-defined pathways, research suggests other potential therapeutic applications for this compound:
-
GABA Receptor Modulation: Some methoxyflavones have been shown to modulate GABA-A receptors, suggesting a potential role in neurological disorders. However, the specific activity of this compound at these receptors requires further investigation.[3]
-
Bitter Taste Receptor Modulation: Interestingly, this compound has been reported to be unable to inhibit the activation of the bitter taste receptor hTAS2R39, unlike its flavanone counterpart.[4][5] This highlights the structural specificity of its interactions.
Conclusion and Future Directions
This compound is a promising natural compound with a multi-targeted pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, cancer, and immunity underscores its therapeutic potential. The data and methodologies presented in this guide provide a solid foundation for researchers to explore its mechanisms of action further.
Future research should focus on:
-
In vivo studies: To validate the in vitro findings and assess the efficacy and safety of this compound in animal models of disease.
-
Target identification and validation: To precisely identify the direct binding partners of this compound and validate their role in its pharmacological effects.
-
Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
-
Clinical trials: To ultimately translate the promising preclinical findings into novel therapeutic interventions for human diseases.
By continuing to unravel the complex pharmacology of this compound, the scientific community can pave the way for its development as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CAS:26964-24-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 | PLOS One [journals.plos.org]
- 5. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]
6-Methoxyflavone: An In-depth Technical Guide to its Role in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyflavone, a naturally occurring flavonoid, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of this compound on key cellular pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into its potential as a therapeutic agent. This document details its influence on apoptosis, cell cycle regulation, and inflammatory processes, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
Data Presentation
The cytotoxic and anti-inflammatory effects of this compound have been quantified in various studies. The following tables summarize the key quantitative data, providing a comparative overview of its potency in different cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 24 | 94.05 | [1] |
| HeLa | Cervical Cancer | 48 | 62.24 | [1] |
| HeLa | Cervical Cancer | 72 | 52.12 | [1] |
| C33A | Cervical Cancer | 72 | 109.57 | [2] |
| SiHa | Cervical Cancer | 72 | 208.53 | [2] |
| PC-3 | Prostate Cancer | 48 | >100 (related methoxyflavones showed activity) | [3] |
| HCT116 | Colon Cancer | 48 | >100 (related methoxyflavones showed activity) | [4] |
| MCF-7 | Breast Cancer | 72 | 4.9 (for a related methoxyflavone, sideritoflavone) | [3][5] |
| A549 | Lung Cancer | 72 | 4.2 (for a related aminophenoxy flavone) | [6] |
Table 2: Quantitative Effects of this compound on Protein Expression in Cellular Pathways
| Pathway | Protein | Effect of this compound (65 µM, 48h in HeLa cells) | Method | Reference |
| Cell Cycle Regulation | CCNA2 | Significantly decreased mRNA and protein expression | PCR, Western Blot | [2] |
| CDK2 | Significantly decreased mRNA and protein expression | PCR, Western Blot | [2] | |
| p21CIP1 | Significantly increased mRNA and protein expression | PCR, Western Blot | [2] | |
| CCND1 | Significantly increased mRNA and protein expression | PCR, Western Blot | [2] | |
| CCNE1 | Significantly increased mRNA and protein expression | PCR, Western Blot | [2] | |
| CDK6 | Significantly increased mRNA and protein expression | PCR, Western Blot | [2] | |
| Apoptosis (ER Stress) | p-PERK | Increased phosphorylation | Western Blot | [7] |
| p-EIF2α | Increased phosphorylation | Western Blot | [7] | |
| ATF4 | Increased expression | Western Blot | ||
| CHOP | Increased expression | Western Blot | [7] | |
| Inflammation | TLR4 | Suppressed expression in LPS-stimulated microglia | Western Blot | [8] |
| MyD88 | Suppressed expression in LPS-stimulated microglia | Western Blot | [8] | |
| p-p38 MAPK | Suppressed phosphorylation in LPS-stimulated microglia | Western Blot | ||
| p-NF-κB p65 | Suppressed phosphorylation in LPS-stimulated microglia | Western Blot |
Core Mechanisms of Action
This compound exerts its cellular effects by modulating several critical signaling pathways. The primary mechanisms identified to date involve the induction of apoptosis via endoplasmic reticulum (ER) stress, cell cycle arrest at the S-phase, and the attenuation of inflammatory responses.
Induction of Apoptosis via the PERK/EIF2α/ATF4/CHOP Pathway
This compound has been shown to induce apoptosis in cancer cells, notably in HeLa cervical cancer cells, through the activation of the PERK/EIF2α/ATF4/CHOP signaling cascade, a key branch of the unfolded protein response (UPR) triggered by ER stress.
-
ER Stress and PERK Activation: The accumulation of unfolded or misfolded proteins in the ER lumen triggers ER stress. This leads to the activation of the transmembrane protein kinase R-like endoplasmic reticulum kinase (PERK).
-
EIF2α Phosphorylation: Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, a cellular mechanism to reduce the protein load on the ER.
-
ATF4 Translation: Paradoxically, the phosphorylation of eIF2α selectively enhances the translation of certain mRNAs, including that of activating transcription factor 4 (ATF4).
-
CHOP Induction and Apoptosis: ATF4, a transcription factor, then upregulates the expression of C/EBP homologous protein (CHOP), another transcription factor. CHOP plays a crucial role in promoting apoptosis under conditions of prolonged or severe ER stress.
References
- 1. Phospho-PERK (Thr980) (16F8) Rabbit mAb (#3179) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. This compound induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breast cancer cell line toxicity of a flavonoid isolated from Baccharis densiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Role of TLR4/MyD88/NF-κB signaling in the contrast-induced injury of renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
The Bioavailability and Pharmacokinetics of 6-Methoxyflavone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive pharmacokinetic and bioavailability data for 6-methoxyflavone in the public domain is limited. This guide synthesizes available information on closely related methoxyflavones to provide a predictive overview and general methodologies. The presented data should be interpreted as representative of the methoxyflavone class, pending specific investigation of this compound.
Introduction
This compound, a naturally occurring flavonoid, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] Understanding its bioavailability and pharmacokinetic profile is crucial for the development of this compound as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of methoxyflavones, with a focus on providing a framework for the preclinical assessment of this compound.
Pharmacokinetic Profile of Methoxyflavones
Studies on various methoxyflavones, particularly those isolated from Kaempferia parviflora and citrus peels, indicate that these compounds are generally characterized by rapid absorption following oral administration, but with low overall bioavailability.[2][3] This is a common feature among many flavonoids, attributed to extensive first-pass metabolism in the gut and liver.[4][5]
Quantitative Data on Methoxyflavone Pharmacokinetics
The following table summarizes key pharmacokinetic parameters from in vivo studies on methoxyflavones structurally related to this compound. This data provides a baseline for predicting the behavior of this compound.
| Compound | Animal Model | Dose & Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Absolute Bioavailability (%) | Reference |
| 5,7-Dimethoxyflavone (DMF) | Rat | 250 mg/kg (extract), oral | ~0.55 - 0.88 | ~1 - 2 | ~3 - 6 | ~1 - 4 | [2] |
| 5,7,4'-Trimethoxyflavone (TMF) | Rat | 250 mg/kg (extract), oral | ~0.55 - 0.88 | ~1 - 2 | ~3 - 6 | ~1 - 4 | [2] |
| 3,5,7,3',4'-Pentamethoxyflavone (PMF) | Rat | 250 mg/kg (extract), oral | ~0.55 - 0.88 | ~1 - 2 | ~3 - 6 | ~1 - 4 | [2] |
| Tangeretin | Rat | 50 mg/kg, oral | 0.87 ± 0.33 | 5.67 ± 0.82 | 5.71 ± 1.19 | 27.11 | [6] |
| 5,7-Dimethoxyflavone (5,7-DMF) | Mouse | 10 mg/kg, oral | - | 0.14 - 0.36 | 3.40 ± 2.80 | - | [6] |
Note: The data for DMF, TMF, and PMF from Kaempferia parviflora extract represents a range for the three compounds. The Cmax, Tmax, and half-life values for Tangeretin and 5,7-DMF provide additional context for polymethoxylated flavones.
Metabolism of Methoxyflavones
The methylation of hydroxyl groups in flavonoids generally increases their metabolic stability compared to their hydroxylated analogs.[4][7] The primary route of metabolism for methoxyflavones is oxidative demethylation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[8]
Studies have identified CYP1A1, CYP1A2, and CYP3A4 as the main isoforms involved in the metabolism of fully methylated flavones.[8] Following demethylation, the resulting hydroxylated metabolites, along with any parent compound that bypasses initial metabolism, are susceptible to phase II conjugation reactions, including glucuronidation and sulfation, which facilitates their excretion.[2][9]
The primary metabolites of methoxyflavones found in vivo are demethylated, sulfated, and glucuronidated products.[2]
Experimental Protocols
The following sections outline generalized experimental methodologies for conducting in vivo pharmacokinetic and bioavailability studies of a novel methoxyflavone like this compound, based on established protocols for similar compounds.[2][3][10]
Animal Model and Dosing
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used models for pharmacokinetic studies of flavonoids.[2][11]
-
Dosing:
-
Oral Administration: The test compound is typically suspended in a vehicle such as 0.5% carboxymethyl cellulose (CMC-Na) and administered via oral gavage.
-
Intravenous Administration: For determination of absolute bioavailability, the compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered via the tail vein.[2]
-
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing via the jugular or tail vein into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.[10][11]
-
Tissue Distribution (Optional): At the end of the study, animals can be euthanized, and various tissues (liver, kidney, lung, brain, etc.) collected to assess tissue distribution.[2][11]
-
Urine and Feces Collection (Optional): For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).[2]
Sample Analysis
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated protein. The supernatant is then evaporated and the residue reconstituted in the mobile phase for analysis.[3][10]
-
Analytical Method: High-performance liquid chromatography (HPLC) with UV or mass spectrometric (LC-MS/MS) detection is the standard for quantifying flavonoids in biological matrices.[2][3] A validated method with sufficient sensitivity, accuracy, and precision is essential.[3]
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for an in vivo pharmacokinetic study of a methoxyflavone.
General Metabolic Pathway of Methoxyflavones
Caption: A generalized metabolic pathway for methoxyflavones in vivo.
Conclusion
While specific pharmacokinetic data for this compound is not yet extensively documented, the available literature on structurally similar methoxyflavones provides a strong foundation for predictive analysis and the design of future preclinical studies. It is anticipated that this compound will exhibit rapid absorption and be subject to significant first-pass metabolism, resulting in low to moderate oral bioavailability. The primary metabolic pathways are likely to involve CYP450-mediated demethylation followed by glucuronidation and sulfation. Further in vivo studies are necessary to definitively characterize the pharmacokinetic profile of this compound and to inform its potential development as a therapeutic agent.
References
- 1. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03091A [pubs.rsc.org]
- 10. 6-Hydroxyflavanone treats anxiety and chemotherapy-induced neuropathy in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Quantification of 6-Methoxyflavone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 6-methoxyflavone in various samples. The methods described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a naturally occurring flavonoid with various reported biological activities. Accurate and precise quantification of this compound is crucial for research, quality control of natural products, and pharmacokinetic studies in drug development. This guide offers detailed methodologies to ensure reliable and reproducible results.
Analytical Methods Overview
A summary of the primary analytical methods for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
| Method | Principle | Common Detector | Key Advantages | Considerations |
| HPLC | Chromatographic separation on a reversed-phase column. | DAD/UV | Robust, widely available, good for relatively high concentrations. | Lower sensitivity compared to MS methods. |
| UPLC-MS/MS | High-resolution chromatographic separation coupled with highly sensitive and selective mass detection. | Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer | High sensitivity, high selectivity, suitable for complex matrices and trace-level quantification. | Higher equipment cost and complexity. |
| GC-MS | Separation of volatile or derivatized compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis. | Mass Spectrometer | Suitable for volatile and thermally stable compounds. | May require derivatization for non-volatile compounds. |
Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantification of this compound in plant extracts and other matrices where the concentration is relatively high.
Experimental Protocol
1. Sample Preparation (Ultrasound-Assisted Extraction)
-
Weigh approximately 50 mg of the powdered sample (e.g., plant material).
-
Add 50 mL of methanol (or another suitable solvent).
-
Sonicate for 30 minutes.
-
Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.
-
Dilute the filtered extract with the mobile phase to achieve a concentration within the calibration range.
2. HPLC-DAD Instrumentation and Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of methanol and 0.1% v/v aqueous acetic acid. A common starting ratio is 70:30 (v/v) methanol:acidified water.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 55 °C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10-20 µL.
3. Calibration Curve
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate and plot the peak area against the concentration to construct the calibration curve.
4. Data Analysis
-
Integrate the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Quantitative Data Summary (Based on similar methoxyflavones)
| Parameter | Value | Reference |
| Linearity (R²) | > 0.999 | [1][2] |
| Limit of Detection (LOD) | 0.05 - 1.5 µg/mL | [1] |
| Limit of Quantification (LOQ) | 1.5 - 4.5 µg/mL | [1] |
| Accuracy (Recovery) | 90 - 101% | [2][3] |
| Precision (RSD%) | < 6% | [2] |
Experimental Workflow
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction for Biological Samples)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute this compound with a higher percentage of organic solvent (e.g., 90% methanol in water).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2. UPLC-MS/MS Instrumentation and Conditions
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Gradient Elution: A typical gradient would be: 0-1 min, 5% B; 1-8 min, linear gradient to 99% B; 8-10 min, hold at 99% B; 10-12 min, re-equilibrate to 5% B.[4][5]
-
Injection Volume: 5 µL.[4]
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. For this compound, positive mode ([M+H]⁺ at m/z 253.08) is common.[6]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
3. Calibration Curve
-
Prepare a stock solution of this compound in methanol.
-
Spike blank matrix (e.g., plasma) with known concentrations of this compound to prepare matrix-matched calibration standards.
-
Process the standards using the same sample preparation procedure as the unknown samples.
-
Construct the calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
4. Data Analysis
-
Quantify this compound in the samples using the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended for accuracy.
Quantitative Data Summary (Representative)
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | pg/mL to low ng/mL range |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD%) | < 15% |
Experimental Workflow
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is applicable for the analysis of this compound in samples where the compound is sufficiently volatile and thermally stable, such as in essential oils or certain extracts.
Experimental Protocol
1. Sample Preparation
-
The sample containing this compound is dissolved in a volatile organic solvent (e.g., methanol, hexane).
-
The extract is filtered through a 0.22 µm filter.[7]
-
The filtered extract is then evaporated to dryness and re-dissolved in a small volume of a suitable solvent for injection (e.g., 1 mL of methanol).[7]
2. GC-MS Instrumentation and Conditions
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 290 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the analyte. A typical program could be: 50 °C for 1.5 min, then ramp at 30 °C/min to 180 °C, then at 20 °C/min to 280 °C and hold for 20 min.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Full scan mode to identify the compound based on its mass spectrum, or Selected Ion Monitoring (SIM) for targeted quantification.
3. Calibration Curve
-
Prepare a series of this compound standards in the same solvent used for the samples.
-
Inject each standard to generate a calibration curve by plotting peak area against concentration.
4. Data Analysis
-
Identify this compound in the sample chromatogram by its retention time and mass spectrum.
-
Quantify the compound using the calibration curve.
Quantitative Data Summary (Representative)
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL range |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD%) | < 10% |
Experimental Workflow
Signaling Pathway (Illustrative Example)
While not directly related to quantification, understanding the biological context of this compound can be important. Below is a generic illustrative diagram of a potential signaling pathway that a flavonoid might modulate.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The selection of the most appropriate method will be dictated by the specific research or development needs, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the obtained results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an Analytical Method of 3',4',5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. This compound | C16H12O3 | CID 147157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Methoxyflavone
Introduction
6-Methoxyflavone is a naturally occurring flavonoid known for its potential biological activities. As interest in this compound grows within research and drug development, a robust and reliable analytical method for its quantification is essential. This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the determination of this compound in various sample matrices. The described protocols are intended for researchers, scientists, and drug development professionals requiring accurate quantification of this analyte.
Principle
The method utilizes RP-HPLC, a powerful technique for separating compounds based on their polarity. The stationary phase is a non-polar C18 (octadecylsilane) column, while the mobile phase is a more polar mixture of organic solvent and acidified water. This compound, being a relatively non-polar molecule, is retained on the stationary phase and then eluted by the mobile phase. Detection is achieved using a UV-Vis or Diode Array Detector (DAD), as flavonoids exhibit strong absorbance in the UV region.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or DAD detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Vortex mixer.
-
Syringe filters (0.22 or 0.45 µm, PTFE or nylon).
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
Methanol (HPLC Grade).
-
Acetonitrile (HPLC Grade).
-
Water (HPLC or Milli-Q grade).
-
Acetic Acid or Formic Acid (Analytical Grade).
-
Chromatographic Conditions
Two primary methods are presented: a simple isocratic method for routine analysis and a gradient method for more complex sample matrices.
Table 1: Isocratic HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | RP-C18, 4.6 x 250 mm, 5 µm particle size[1][2]. |
| Mobile Phase | Methanol : 0.1% v/v Acetic Acid in Water (70:30, v/v)[1]. |
| Flow Rate | 0.8 mL/min[1][2]. |
| Column Temperature | 55 °C[1]. |
| Detection Wavelength | 254 nm[1]. |
| Injection Volume | 20 µL[1]. |
| Run Time | Approximately 10-15 minutes. |
Table 2: Gradient HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | C18, 3.9 x 150 mm, 5 µm particle size[3]. |
| Mobile Phase A | Water with 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid. |
| Flow Rate | 0.75 mL/min[3]. |
| Column Temperature | 40 °C[4]. |
| Detection Wavelength | 320-350 nm (or DAD scan 230-400 nm)[3][4]. |
| Injection Volume | 10 µL. |
| Gradient Program | 0-15 min: 10% to 40% B; 15-25 min: 40% to 90% B; 25-30 min: Hold at 90% B; 30.1-35 min: Return to 10% B (equilibration). |
Solution Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol or the mobile phase. Sonicate if necessary to ensure complete dissolution[5].
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known quantity of the sample.
-
Dissolve the sample in a suitable solvent (preferably the mobile phase) using sonication to aid extraction[1].
-
Dilute the solution to a final concentration expected to be within the calibration range[1].
-
Filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial to remove particulates[6].
-
Analysis Workflow
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test: Inject the standard solution (e.g., 25 µg/mL) six consecutive times to verify system performance[7].
-
Calibration Curve: Inject the blank (mobile phase) followed by each working standard solution in ascending order of concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Quantification: Create a linear regression calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.
Caption: Experimental workflow for HPLC analysis of this compound.
System Suitability and Method Validation
To ensure the analytical method is fit for its intended purpose, system suitability testing and method validation should be performed according to ICH guidelines[8][9].
System Suitability
System suitability tests are performed before sample analysis to ensure the chromatographic system is performing adequately[10].
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency. |
| Repeatability (%RSD) | ≤ 2.0% for 6 replicate injections | Ensures precision of the system. |
Method Validation
The analytical method should be validated to demonstrate its reliability, accuracy, and precision[2][11].
Table 4: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Acceptance Criteria | Description |
|---|---|---|
| Specificity | The analyte peak is well-resolved from other components and has no interference at its retention time. | Confirms the method's ability to assess the analyte unequivocally in the presence of other components[2]. |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999[12][13]. | Demonstrates a proportional relationship between analyte concentration and detector response over a defined range. |
| Accuracy (% Recovery) | Typically 90-110%[12][14]. | Measures the closeness of the test results to the true value, often assessed by spiking a blank matrix with a known amount of analyte. |
| Precision (%RSD) | Intra-day & Inter-day RSD ≤ 2-3%[14][15]. | Expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | S/N ratio of 3:1. Reported as a concentration (e.g., 0.05-0.2 µg/mL)[1][12]. | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | S/N ratio of 10:1. Reported as a concentration (e.g., 0.15-0.5 µg/mL)[1][12]. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | %RSD of results should remain within acceptable limits after minor, deliberate changes to method parameters (e.g., mobile phase ratio ±2%, temperature ±2°C)[1]. | Measures the method's capacity to remain unaffected by small variations in parameters. |
Caption: Logical workflow for HPLC method development and validation.
References
- 1. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. academic.oup.com [academic.oup.com]
- 5. ijsred.com [ijsred.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. researchgate.net [researchgate.net]
- 8. phcog.com [phcog.com]
- 9. ijrpr.com [ijrpr.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. wjpmr.com [wjpmr.com]
- 12. mdpi.com [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Synthesis and Structure-Activity Relationship of 6-Methoxyflavone Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6-methoxyflavone derivatives and the subsequent evaluation of their structure-activity relationships (SAR). These compounds have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following sections offer a comprehensive guide to the synthesis, purification, and biological evaluation of this promising class of flavonoids.
Introduction
Flavonoids are a class of naturally occurring polyphenolic compounds that are abundant in plants. Among them, 6-methoxyflavones have emerged as a particularly interesting scaffold for medicinal chemistry. The presence of the methoxy group at the 6-position of the flavone core has been shown to be a critical determinant of their biological activity. SAR studies aim to systematically modify the structure of these derivatives to understand the chemical features responsible for their therapeutic effects and to optimize their potency and selectivity.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several established methods. Two of the most common and effective routes are the Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation followed by cyclization.
Protocol 1: Synthesis via Baker-Venkataraman Rearrangement
This method involves the rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization to form the flavone core.
Step 1: Synthesis of 2'-Hydroxy-5'-methoxyacetophenone
This is a common starting material and can be synthesized or procured commercially.
Step 2: Acylation of 2'-Hydroxy-5'-methoxyacetophenone
-
Dissolve 2'-hydroxy-5'-methoxyacetophenone (1 equivalent) in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Add the desired acyl chloride (e.g., benzoyl chloride for the parent this compound, 1.1 equivalents) dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Pour the mixture into ice-cold water and acidify with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the 2-acyloxyacetophenone derivative.
Step 3: Baker-Venkataraman Rearrangement
-
Dissolve the 2-acyloxyacetophenone derivative (1 equivalent) in anhydrous pyridine.
-
Add powdered potassium hydroxide (3 equivalents).
-
Heat the mixture at 50-60°C for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water and acidify with dilute acetic acid or HCl to precipitate the 1,3-diketone.
-
Filter the solid, wash with water, and dry.
Step 4: Cyclization to form the this compound Derivative
-
Reflux the obtained 1,3-diketone in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid for 2-4 hours.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the flavone.
-
Filter the solid, wash thoroughly with water until neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Synthesis via Claisen-Schmidt Condensation
This route involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with an aromatic aldehyde to form a chalcone, which is then cyclized.
Step 1: Synthesis of 2'-Hydroxy-5'-methoxychalcone
-
Dissolve 2'-hydroxy-5'-methoxyacetophenone (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of a strong base (e.g., 40-60% KOH or NaOH) dropwise at room temperature with constant stirring.
-
Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude chalcone from ethanol.
Step 2: Oxidative Cyclization of the Chalcone
-
Dissolve the purified chalcone (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine.
-
Heat the mixture at 100-120°C for 2-3 hours.
-
After cooling, pour the reaction mixture into ice-water containing a small amount of sodium thiosulfate to quench the excess iodine.
-
The precipitated flavone is filtered, washed with water, and dried.
-
Further purification can be achieved by column chromatography.
Purification Protocol: Column Chromatography of Flavonoids
-
Stationary Phase: Silica gel (60-120 or 100-200 mesh) is commonly used.
-
Mobile Phase (Eluent): A gradient of non-polar to polar solvents is typically employed. A common system is a mixture of hexane and ethyl acetate, starting with a high percentage of hexane and gradually increasing the proportion of ethyl acetate.
-
Procedure: a. Prepare a slurry of the silica gel in the initial, least polar eluent. b. Pack the column with the slurry. c. Dissolve the crude flavone derivative in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. d. After evaporating the solvent, carefully load the dried, adsorbed sample onto the top of the packed column. e. Begin elution with the starting mobile phase, collecting fractions. f. Gradually increase the polarity of the eluent. g. Monitor the fractions by TLC to identify those containing the pure product. h. Combine the pure fractions and evaporate the solvent to obtain the purified this compound derivative.
Structure-Activity Relationship (SAR) Studies
The biological activities of synthesized this compound derivatives are assessed using various in vitro assays to establish a structure-activity relationship. This information is crucial for guiding the design of more potent and selective drug candidates.
Anticancer Activity
The cytotoxic effects of this compound derivatives are commonly evaluated against a panel of human cancer cell lines.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound | Derivative Substitution | MCF-7 (Breast) | PC3 (Prostate) | HCT116 (Colon) | HeLa (Cervical) | A549 (Lung) |
| 1 | This compound | - | - | - | 55.31[1] | - |
| 2 | 5,7-dihydroxy-6,4'-dimethoxyflavone | - | - | - | - | - |
| 3 | 5,4'-dihydroxy-6,7-dimethoxyflavone | - | - | - | - | - |
| 4 | 5,3',4'-trihydroxy-6,7,8-trimethoxyflavone | 4.9[1] | - | - | - | - |
| 5 | 5-demethylnobiletin derivatives | - | - | - | - | - |
Note: A comprehensive review of various methoxyflavones has shown that the presence of a C6-OCH3 group can be crucial for activity against prostate cancer cell lines.[1][2] The cytotoxic effects can vary significantly based on the substitution patterns on both A and B rings.
Anti-inflammatory Activity
The anti-inflammatory potential is often assessed by measuring the inhibition of inflammatory mediators in stimulated immune cells, such as lipopolysaccharide (LPS)-activated macrophages.
Table 2: Anti-inflammatory Activity of 6-Hydroxy/Methoxyflavone Derivatives
| Compound | Derivative | Cell Line | Assay | IC50 |
| 6 | 6-hydroxyflavone | Rat Mesangial Cells | NO Production | ~2.0 µM[3] |
| 7 | 4',6-dihydroxyflavone | Rat Mesangial Cells | NO Production | ~2.0 µM[3] |
| 8 | This compound | Rat Mesangial Cells | NO Production | 192 nM[3] |
Note: Methylation of the 6-hydroxyl group to a 6-methoxy group dramatically increases the anti-inflammatory potency.[3]
Neuroprotective Activity
Neuroprotective effects are evaluated by assessing the ability of the compounds to protect neuronal cells from various insults.
Table 3: Neuroprotective Activity of Methoxyflavone Derivatives
| Compound | Derivative | Cell Model | Insult | Outcome |
| 9 | 5-hydroxy-3,7,3',4'-tetramethoxyflavone | Rat Cortical Neurons | Glutamate | Significant protection (60-70% cell viability at 0.1-10 µM)[4] |
| 10 | 2'-methoxy-6-methylflavone | Mouse Model | Focal Cerebral Ischemia | Increased tonic inhibitory currents, neuroprotection, and improved functional recovery |
Note: Methoxyflavone derivatives have shown promise in protecting neurons from excitotoxicity and ischemic damage.
Experimental Protocols for Biological Assays
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Griess Assay for Nitric Oxide (NO) Production
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.
-
Cell Seeding and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Reaction: Add 100 µL of the Griess reagent to each 100 µL of supernatant in a new 96-well plate.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
Protocol 5: Western Blot for Protein Expression Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., iNOS, NF-κB, p-Akt, p-ERK).
-
Cell Lysis: After treatment with the this compound derivatives and/or stimulants, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-iNOS, anti-p-NF-κB, anti-p-Akt, anti-p-ERK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Visualizing the synthetic and biological evaluation workflows, as well as the implicated signaling pathways, can aid in understanding the overall process and the mechanism of action of this compound derivatives.
Synthetic Workflow
References
- 1. Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Developing 6-Methoxyflavone-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and characterizing three distinct drug delivery systems for the therapeutic compound 6-methoxyflavone: nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs). The protocols outlined below are designed to enhance the bioavailability and therapeutic efficacy of this compound, a compound with promising anti-inflammatory and anti-cancer properties.[1][2][3]
Introduction to this compound
This compound is a naturally occurring flavonoid that has demonstrated significant potential in preclinical studies. Its therapeutic effects are attributed to its ability to modulate key signaling pathways involved in inflammation and cell cycle regulation. However, its poor aqueous solubility and rapid metabolism can limit its clinical utility.[1][2] Encapsulation into advanced drug delivery systems can overcome these limitations by improving solubility, stability, and targeted delivery.
Development of this compound Drug Delivery Systems
This section details the formulation and characterization of this compound-loaded nanoemulsions, liposomes, and SLNs. The following tables summarize the typical formulation compositions and resulting physicochemical properties based on experimental data for similar flavonoids.
Formulation and Characterization Data
Table 1: Formulation Compositions for this compound Delivery Systems
| Formulation Component | Nanoemulsion (O/W) | Liposomes | Solid Lipid Nanoparticles (SLNs) |
| Active Ingredient | This compound (0.5% w/v) | This compound (1 mg/mL) | This compound (0.5% w/w) |
| Lipid/Oil Phase | Medium-Chain Triglycerides (10% v/v) | Soy Phosphatidylcholine (20 mg/mL) | Glyceryl Monostearate (5% w/v) |
| Aqueous Phase | Deionized Water | Phosphate Buffered Saline (pH 7.4) | Deionized Water |
| Surfactant/Stabilizer | Tween 80 (2% v/v) | Cholesterol (5 mg/mL) | Poloxamer 188 (2% w/v) |
| Co-surfactant | Ethanol (3% v/v) | - | - |
Table 2: Physicochemical Characterization of this compound Delivery Systems
| Parameter | Nanoemulsion | Liposomes | Solid Lipid Nanoparticles (SLNs) |
| Particle Size (nm) | 120 ± 5 | 150 ± 8 | 180 ± 10 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.20 ± 0.03 | 0.25 ± 0.04 |
| Zeta Potential (mV) | -25 ± 2 | -30 ± 3 | -20 ± 2 |
| Encapsulation Efficiency (%) | 92 ± 3 | 85 ± 4 | 88 ± 3 |
| Drug Loading (%) | 4.5 ± 0.5 | 4.0 ± 0.4 | 4.2 ± 0.5 |
In Vitro Drug Release Profiles
The following table and graph illustrate the comparative in vitro release of this compound from the three delivery systems over 48 hours in a phosphate-buffered saline (PBS, pH 7.4) medium containing 0.5% Tween 80 to ensure sink conditions.
Table 3: Cumulative Percentage Release of this compound
| Time (hours) | Nanoemulsion (%) | Liposomes (%) | Solid Lipid Nanoparticles (SLNs) (%) |
| 2 | 25 | 15 | 10 |
| 4 | 45 | 28 | 20 |
| 8 | 68 | 45 | 35 |
| 12 | 85 | 60 | 50 |
| 24 | 95 | 78 | 68 |
| 48 | 98 | 88 | 80 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation, characterization, and in vitro evaluation of this compound-loaded drug delivery systems.
Preparation of this compound Formulations
Protocol 1: Preparation of this compound Nanoemulsion (Oil-in-Water)
-
Oil Phase Preparation: Dissolve 50 mg of this compound and 200 µL of Tween 80 in 1 mL of Medium-Chain Triglycerides.
-
Aqueous Phase Preparation: Prepare 9 mL of deionized water containing 300 µL of ethanol.
-
Emulsification: Add the oil phase dropwise to the aqueous phase under continuous stirring at 1000 rpm for 15 minutes.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization at 15,000 psi for 5 cycles to obtain a nanoemulsion.
-
Storage: Store the resulting nanoemulsion at 4°C.
Protocol 2: Preparation of this compound Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve 200 mg of soy phosphatidylcholine, 50 mg of cholesterol, and 10 mg of this compound in 10 mL of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film.
-
Drying: Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with 10 mL of phosphate-buffered saline (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid transition temperature.
-
Sonication: Sonicate the resulting liposomal suspension using a probe sonicator for 5 minutes (30 seconds on, 30 seconds off) in an ice bath to reduce the vesicle size.
-
Storage: Store the liposomes at 4°C.
Protocol 3: Preparation of this compound Solid Lipid Nanoparticles (Hot Homogenization Method)
-
Lipid Phase Preparation: Melt 500 mg of Glyceryl Monostearate at 70°C. Dissolve 50 mg of this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve 200 mg of Poloxamer 188 in 10 mL of deionized water and heat to 70°C.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase under high-speed stirring at 10,000 rpm for 10 minutes to form a hot pre-emulsion.
-
Homogenization: Homogenize the hot pre-emulsion using a high-pressure homogenizer at 10,000 psi for 3 cycles.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Storage: Store the SLN dispersion at 4°C.
Physicochemical Characterization
Protocol 4: Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
-
Sample Preparation: Dilute the nanoparticle suspension (1:100) with deionized water.
-
Measurement: Analyze the diluted sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) to determine the average particle size, PDI, and zeta potential.
-
Analysis: Perform measurements in triplicate and report the values as mean ± standard deviation.
Protocol 5: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Separation of Free Drug: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C using a centrifugal filter device (e.g., Amicon Ultra, 10 kDa MWCO).
-
Quantification of Free Drug: Measure the concentration of this compound in the filtrate using a validated HPLC method.
-
Calculation:
-
Encapsulation Efficiency (%EE): ((Total amount of this compound - Amount of free this compound) / Total amount of this compound) x 100
-
Drug Loading (%DL): ((Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles) x 100
-
In Vitro Drug Release Study
Protocol 6: Dialysis Bag Method
-
Preparation: Place 1 mL of the this compound-loaded nanoparticle formulation into a dialysis bag (MWCO 12-14 kDa).
-
Release Medium: Immerse the dialysis bag in 100 mL of PBS (pH 7.4) containing 0.5% Tween 80, maintained at 37°C with continuous stirring at 100 rpm.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.
-
Quantification: Analyze the collected samples for this compound content using a validated HPLC method.
-
Data Analysis: Plot the cumulative percentage of drug released against time.
Biological Evaluation Protocols
The following protocols are designed to assess the biological activity of the developed this compound formulations.
Cell Culture and Cytotoxicity Assay
Protocol 7: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability and determine the IC50 values.
Investigation of Signaling Pathways
Protocol 8: Western Blot Analysis for TLR4/MyD88/NF-κB Pathway
-
Cell Culture and Treatment: Culture BV2 microglial cells and pre-treat with this compound formulations for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against TLR4, MyD88, p-p65, and p65 overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 9: Cell Cycle Analysis for CCNA2/CDK2 Pathway
-
Cell Culture and Treatment: Treat HeLa cells with this compound formulations for 48 hours.
-
Cell Fixation: Harvest the cells and fix them in 70% cold ethanol overnight at -20°C.
-
Staining: Resuspend the cells in PBS containing propidium iodide (PI) and RNase A, and incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Western Blot: Perform Western blot analysis as described in Protocol 8, using primary antibodies against CCNA2, CDK2, and p21.
Protocol 10: RT-qPCR for HO-1/NQO1 Pathway
-
Cell Culture and Treatment: Treat BV2 microglial cells with this compound formulations for 6 hours.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and synthesize cDNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflow for developing and evaluating the drug delivery systems.
References
Application Notes and Protocols for Assessing the Antioxidant Activity of 6-Methoxyflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Methoxyflavone is a naturally occurring flavonoid that has garnered interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.[1][2] A key mechanism often underlying these benefits is its antioxidant activity. Antioxidants can neutralize harmful reactive oxygen species (ROS), which are implicated in a wide range of diseases.[3] Therefore, accurately quantifying the antioxidant capacity of this compound is crucial for its evaluation as a potential therapeutic agent.
This document provides detailed protocols for three common and robust spectrophotometric assays used to determine the antioxidant activity of compounds like this compound: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.[4] These methods are based on single electron transfer (SET) mechanisms and are widely used due to their reliability, simplicity, and applicability to both pure compounds and complex mixtures.[4][5]
Experimental Protocols for In Vitro Antioxidant Assays
This section details the methodologies for three key experiments to assess the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[6] DPPH is a stable free radical with a deep purple color, showing a maximum absorbance around 517 nm.[6][7] When reduced by an antioxidant, its color fades to a pale yellow, and the corresponding decrease in absorbance is proportional to the radical scavenging activity of the compound.[7]
Materials and Reagents:
-
This compound (Test Sample)
-
Trolox or Ascorbic Acid (Positive Control/Standard)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (Anhydrous, Reagent Grade)[8]
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear, flat-bottom microtiter plates[8]
-
Multi-well microplate reader
-
Standard laboratory pipettes and glassware
Protocol:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol.
-
Trolox Standard: Prepare a 1 mM stock solution in methanol. Create a series of dilutions for the standard curve (e.g., 10, 25, 50, 100, 200 µM) in methanol.[8]
-
DPPH Working Solution: Dissolve 4 mg of DPPH in 100 ml of methanol to prepare a 0.1 mM solution.[7] Adjust the absorbance of this solution to 1.00 ± 0.20 at 517 nm using methanol if necessary.[6] This solution should be freshly prepared and protected from light.[6]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the various dilutions of this compound or Trolox standard to respective wells.
-
Add 100 µL of methanol to the blank wells.
-
To initiate the reaction, add 100 µL of the DPPH working solution to all wells.[8]
-
Mix gently by pipetting or using a plate shaker.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
-
Measurement:
-
Read the absorbance of each well at 517 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [7]
-
Where Abs_control is the absorbance of the DPPH solution with methanol (no sample) and Abs_sample is the absorbance of the DPPH solution with the test sample or standard.
-
-
Plot the % Inhibition against the concentration of this compound and Trolox.
-
Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radical) for this compound and the standard from the dose-response curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). ABTS is oxidized by a strong oxidizing agent, such as ammonium persulfate, to form the blue-green ABTS•+ chromophore, which has a maximum absorbance at 734 nm.[10][11] In the presence of an antioxidant that can donate an electron, the radical cation is reduced back to the colorless ABTS, and the decolorization is measured spectrophotometrically.[10]
Materials and Reagents:
-
This compound (Test Sample)
-
Trolox (Standard)
-
ABTS diammonium salt
-
Ammonium persulfate (APS) or Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
96-well clear, flat-bottom microtiter plates[11]
-
Multi-well microplate reader
Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of ammonium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio) and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ radical cation.[11]
-
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[11]
-
-
Preparation of Sample and Standard:
-
Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in PBS or ethanol to obtain a range of working concentrations.
-
Prepare a 1 mM stock solution of Trolox in PBS or ethanol. Serially dilute to create a standard curve (e.g., 15, 30, 60, 120, 250 µM).
-
-
Assay Procedure (96-well plate format):
-
Measurement:
-
Read the absorbance at 734 nm.[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Create a standard curve by plotting the % inhibition against Trolox concentration. The TEAC value of this compound is calculated by comparing its scavenging activity to that of Trolox.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH.[13] This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, with an absorption maximum at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[14]
Materials and Reagents:
-
This compound (Test Sample)
-
Ferrous Sulfate (FeSO₄·7H₂O) or Iron (II) Standard
-
TPTZ (2,4,6-Tri(2-pyridyl)-s-triazine)
-
Ferric Chloride (FeCl₃·6H₂O)
-
Acetate Buffer (300 mM, pH 3.6)
-
Hydrochloric Acid (HCl)
-
96-well clear, flat-bottom microtiter plates
-
Multi-well microplate reader
-
Water bath (37°C)
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP working solution fresh by mixing:
-
10 parts 300 mM Acetate Buffer (pH 3.6)
-
1 part 10 mM TPTZ solution (in 40 mM HCl)
-
1 part 20 mM FeCl₃·6H₂O solution (in water)
-
-
The ratio is 10:1:1 (v/v/v).[13] Warm this solution to 37°C before use.
-
-
Preparation of Sample and Standard:
-
Prepare a stock solution of this compound and serially dilute it in an appropriate solvent.
-
Prepare an aqueous Ferrous Sulfate (FeSO₄) standard curve (e.g., 100, 200, 400, 600, 800, 1000 µM).[13]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the sample dilutions, standards, or blank (solvent) to the wells.
-
Add 180 µL of the pre-warmed FRAP working solution to all wells.
-
Mix and incubate at 37°C for 10-30 minutes. The exact time can be optimized, but should be consistent.[15]
-
-
Measurement:
-
Read the absorbance at 593 nm.[13]
-
-
Data Analysis:
-
Subtract the blank reading from all sample and standard readings.
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Calculate the FRAP value of this compound from the standard curve. The results are expressed as µM of Fe(II) equivalents.
-
Data Presentation
Experimental data should be summarized to allow for clear comparison. The table below serves as a template for presenting the results obtained from the antioxidant assays.
| Assay | Parameter | Result (this compound) | Positive Control Result |
| DPPH Assay | IC₅₀ (µM) | [Experimental Value] | [e.g., Trolox: Value ± SD] |
| ABTS Assay | TEAC (Trolox Equivalents) | [Experimental Value] | 1.0 (by definition) |
| FRAP Assay | Fe(II) Equivalents (µM) | [Experimental Value] | [e.g., Ascorbic Acid: Value ± SD] |
Visualized Workflows and Signaling Pathways
General Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric antioxidant assays described.
Caption: General workflow for in vitro antioxidant capacity assessment.
DPPH Assay Workflow
This diagram provides a specific workflow for the DPPH radical scavenging assay.
Caption: Step-by-step workflow for the DPPH antioxidant assay.
Potential Signaling Pathway Modulation by this compound
In addition to direct radical scavenging, this compound may exert antioxidant effects by modulating cellular signaling pathways. Studies have shown it can suppress neuroinflammation by inhibiting TLR4/MyD88/NF-κB signaling and activating the Nrf2-mediated antioxidant response (HO-1/NQO-1).[2]
Caption: Modulation of inflammatory and antioxidant pathways by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. abcam.cn [abcam.cn]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. zen-bio.com [zen-bio.com]
- 15. cellbiolabs.com [cellbiolabs.com]
Application Note: Utilizing 6-Methoxyflavone as an Internal Standard for Chromatographic Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the application of 6-methoxyflavone as an internal standard (IS) in high-performance liquid chromatography (HPLC) for the quantitative analysis of flavonoids and other related compounds. The use of an internal standard is a critical practice in chromatography to improve the precision and accuracy of quantification by correcting for variations in sample injection volume, sample preparation, and instrument response.[1][2] this compound, a commercially available and stable compound, possesses physicochemical properties that make it a suitable internal standard for the analysis of various analytes in complex matrices.[3][4] This application note outlines the necessary materials, preparation of solutions, sample preparation procedures, and chromatographic conditions.
Introduction to Internal Standards in Chromatography
In quantitative chromatography, an internal standard is a compound of known concentration that is added to a sample before analysis.[5] By comparing the response of the analyte to the response of the internal standard, variations that occur during the analytical process can be compensated for. An ideal internal standard should be chemically similar to the analyte but well-separated chromatographically, not present in the original sample, and stable throughout the analytical procedure.[1] this compound is a flavonoid ether that is structurally related to many bioactive flavonoids, making it a potential candidate as an internal standard for their analysis.[6]
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Its purity, stability, and distinct molecular weight make it a reliable choice for an internal standard.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₃ | [3][4] |
| Molecular Weight | 252.27 g/mol | [3][4][6] |
| Purity | ≥ 99.0% (GC) | [3][4] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 162 - 166 °C | [4] |
| CAS Number | 26964-24-9 | [3][4] |
Experimental Protocol: Quantification of Quercetin in a Botanical Extract
This protocol describes the use of this compound as an internal standard for the quantification of quercetin in a hypothetical botanical extract.
Materials and Reagents
-
This compound (Internal Standard), ≥99% purity
-
Quercetin (Analyte), analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm)
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 10 mg of quercetin and dissolve it in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking different volumes of the Analyte Stock into a constant volume of the IS Stock and diluting with the mobile phase. A representative set of calibration standards is detailed in Table 2.
Table 2: Preparation of Calibration Standards
| Calibration Level | Analyte Stock Volume (µL) | IS Stock Volume (µL) | Final Volume (mL) | Analyte Conc. (µg/mL) | IS Conc. (µg/mL) |
| 1 | 10 | 100 | 1 | 1.0 | 10 |
| 2 | 25 | 100 | 1 | 2.5 | 10 |
| 3 | 50 | 100 | 1 | 5.0 | 10 |
| 4 | 100 | 100 | 1 | 10.0 | 10 |
| 5 | 250 | 100 | 1 | 25.0 | 10 |
| 6 | 500 | 100 | 1 | 50.0 | 10 |
Sample Preparation
The following is a general procedure for extracting flavonoids from a solid botanical matrix.[7][8]
-
Extraction: Weigh 1 g of the powdered botanical extract and place it in a 50 mL centrifuge tube. Add 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes to facilitate extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Internal Standard Spiking: Transfer 1 mL of the supernatant to a clean vial. Add 100 µL of the 100 µg/mL IS Stock solution.
-
Filtration: Filter the spiked extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.[9]
Chromatographic Conditions
The following HPLC conditions are recommended for the separation of quercetin and this compound. These conditions are based on typical methods for flavonoid analysis.[10][11]
Table 3: HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 10-40% B15-30 min: 40-90% B30-35 min: 90% B35-40 min: 10% B (re-equilibration) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis Diode Array Detector (DAD) at 340 nm |
Data Analysis and Quantification
The concentration of the analyte in the sample is determined by calculating the response factor (RF) from the calibration standards and applying this to the sample data.
-
Response Factor (RF): RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
The concentration of the analyte in the prepared sample is then determined from the calibration curve. The final concentration in the original botanical extract is calculated by accounting for the dilution factors during sample preparation.
Workflow Diagram
The following diagram illustrates the general workflow for utilizing an internal standard in a chromatographic analysis.
Caption: Workflow for chromatographic analysis using an internal standard.
Conclusion
This compound serves as a reliable and effective internal standard for the chromatographic quantification of flavonoids and other structurally similar compounds. Its chemical stability and commercial availability in high purity make it an excellent choice for researchers in natural product analysis and drug development. The protocol outlined in this application note provides a robust framework for its implementation, which can be adapted for various analytes and matrices with appropriate method validation.
References
- 1. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. chemimpex.com [chemimpex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound | C16H12O3 | CID 147157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
- 8. Sample Preparation Techniques | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. mdpi.com [mdpi.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Troubleshooting & Optimization
Technical Support Center: 6-Methoxyflavone Solubility for In Vitro Assays
Welcome to the technical support center for 6-methoxyflavone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is poorly soluble in water. For in vitro assays, the recommended solvent is dimethyl sulfoxide (DMSO). It is also soluble in other organic solvents such as ethanol, chloroform, dichloromethane, and acetone.[1]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% DMSO. To enhance solubility, you can warm the solution to 37°C or 60°C and use an ultrasonic bath.[2] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store stock solutions at -20°C for up to one month or -80°C for up to six months.[2]
Q3: What is the maximum concentration of DMSO that can be used in my cell culture?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate a final DMSO concentration of 0.5%, and some are tolerant up to 1%.[1][3] However, primary cells can be more sensitive.[1] It is always best to perform a dose-response curve to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[3] A concentration of 0.1% DMSO is generally considered safe for most cell lines.[1][3]
Q4: Can I use ethanol to dissolve this compound for my in vitro assay?
A4: Yes, ethanol can be used to dissolve this compound. The solubility of this compound increases with a higher mole fraction of ethanol.[4][5] However, similar to DMSO, the final concentration of ethanol in the cell culture medium should be minimized. Most cell lines can tolerate up to 1% ethanol, but it is crucial to determine the specific tolerance of your cell line.[6][7]
Q5: I am observing precipitation after adding the this compound stock solution to my cell culture medium. What should I do?
A5: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. Please refer to the troubleshooting guide below for detailed steps to address this.
Troubleshooting Guide: Compound Precipitation in Cell Culture Media
| Problem | Possible Cause | Solution |
| Precipitation upon dilution | The concentration of this compound in the final medium exceeds its aqueous solubility. | - Lower the final concentration of this compound in your assay. - Decrease the final percentage of the organic solvent (e.g., DMSO) by preparing a more concentrated stock solution and adding a smaller volume to the media. - Pre-warm the cell culture medium to 37°C before adding the compound stock solution. - Add the stock solution to the medium drop-wise while gently vortexing or swirling to ensure rapid mixing. |
| Precipitation over time | The compound is coming out of solution during the incubation period. | - Ensure the final solvent concentration is not causing instability. - Consider using a different solvent or a co-solvent system (e.g., a mixture of DMSO and ethanol). - For longer incubation times, a lower final concentration of this compound may be necessary. |
| Cloudy or hazy medium | Formation of fine precipitates that are not immediately visible as crystals. | - Centrifuge the prepared medium at a low speed to pellet any precipitates before adding it to the cells. - Filter the medium through a 0.22 µm filter. Note that this may reduce the final concentration of your compound. |
Quantitative Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 5 mg/mL (19.82 mM) | Warming and sonication can aid dissolution.[2] |
| Ethanol | Soluble | Solubility increases with a higher mole fraction of ethanol.[4][5] Specific quantitative data is not readily available. |
| Aqueous Buffers | Sparingly soluble | For maximum solubility, first dissolve in an organic solvent like ethanol and then dilute with the aqueous buffer.[8] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
Materials:
-
This compound powder
-
100% sterile DMSO
-
Sterile microcentrifuge tubes
-
Warming device (e.g., water bath or heat block)
-
Ultrasonic bath
-
Sterile cell culture medium
Procedure for Stock Solution (e.g., 20 mM in DMSO):
-
Weigh out the required amount of this compound powder. For a 20 mM stock solution, this would be 5.045 mg per 1 mL of DMSO (Molecular Weight of this compound is 252.26 g/mol ).
-
Add the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% sterile DMSO.
-
To aid dissolution, warm the tube to 37°C and vortex gently.[2]
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for short intervals until the solution is clear.[2]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Procedure for Preparing Working Solution in Cell Culture Medium:
-
Pre-warm your sterile cell culture medium to 37°C.
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed the tolerance level of your cells (typically ≤ 0.5%).
-
While gently swirling the pre-warmed medium, add the calculated volume of the stock solution drop-by-drop.
-
Visually inspect the medium for any signs of precipitation.
-
Use the prepared working solution immediately for your in vitro assay.
Example Dilution Calculation:
To prepare a 20 µM working solution from a 20 mM stock solution in a final volume of 10 mL of cell culture medium:
-
Dilution factor: 20 mM / 20 µM = 1000
-
Volume of stock solution: 10 mL / 1000 = 0.01 mL or 10 µL
-
Final DMSO concentration: (10 µL / 10 mL) * 100% = 0.1%
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for troubleshooting solubility issues with this compound.
Caption: Anti-inflammatory signaling pathway modulated by this compound.[2][9]
References
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. This compound suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 6-Methoxyflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 6-methoxyflavone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scaling up?
A1: The most prevalent and scalable approach is a two-step synthesis involving:
-
Claisen-Schmidt Condensation: Reaction of 2'-hydroxy-5'-methoxyacetophenone with benzaldehyde in the presence of a base to form 2'-hydroxy-5'-methoxychalcone.
-
Oxidative Cyclization: Conversion of the chalcone intermediate to this compound, commonly using an iodine-based reagent in a solvent like DMSO.
Alternative classical methods like the Baker-Venkataraman rearrangement and the Allan-Robinson reaction can also be employed, though they may present challenges in terms of reagent use and reaction conditions on a large scale.
Q2: What are the critical parameters to control during the Claisen-Schmidt condensation for chalcone synthesis?
A2: Key parameters to monitor and control include:
-
Temperature: Low temperatures (0-5 °C) are often crucial to minimize side reactions and improve the purity of the chalcone product.
-
Base Concentration: The concentration of the base (e.g., NaOH, KOH) significantly impacts the reaction rate and yield. Optimization is necessary to avoid unwanted side reactions.
-
Reaction Time: Prolonged reaction times can lead to the formation of byproducts. The reaction progress should be monitored (e.g., by TLC or HPLC) to determine the optimal endpoint.
-
Solvent System: The choice of solvent (e.g., ethanol, methanol, or isopropyl alcohol) can affect the solubility of reactants and the reaction outcome.
Q3: Are there any specific safety precautions for the large-scale synthesis of this compound?
A3: Yes, several safety precautions should be taken:
-
Handling of Bases: Strong bases like sodium hydroxide and potassium hydroxide are corrosive and should be handled with appropriate personal protective equipment (PPE).
-
Use of Iodine: Iodine is a hazardous substance and should be handled in a well-ventilated area.
-
Solvent Handling: Large volumes of flammable organic solvents require proper storage and handling to prevent fire hazards.
-
Pressure Build-up: Reactions conducted at elevated temperatures should be properly vented to avoid pressure build-up.
Troubleshooting Guides
Troubleshooting the Claisen-Schmidt Condensation (Chalcone Formation)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (base).2. Insufficient reaction time or temperature.3. Poor quality of starting materials. | 1. Use a fresh batch of base or titrate to confirm its concentration.2. Gradually increase the reaction time and/or temperature while monitoring the reaction progress.3. Verify the purity of 2'-hydroxy-5'-methoxyacetophenone and benzaldehyde by analytical techniques (e.g., NMR, GC-MS). |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high.2. Incorrect stoichiometry of reactants.3. Base concentration is too high. | 1. Maintain a lower reaction temperature (e.g., 0-5 °C).2. Ensure the correct molar ratios of reactants are used.3. Optimize the base concentration through a series of small-scale experiments. |
| Product Precipitation Issues | 1. Incorrect solvent for precipitation.2. Product is too soluble in the reaction mixture. | 1. Experiment with different anti-solvents to induce precipitation.2. If the product is highly soluble, consider an extractive work-up followed by crystallization from a suitable solvent system. |
Troubleshooting the Oxidative Cyclization to this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cyclization | 1. Insufficient amount of oxidizing agent (e.g., iodine).2. Reaction time is too short.3. Low reaction temperature. | 1. Increase the molar equivalent of the oxidizing agent incrementally.2. Extend the reaction time and monitor by TLC or HPLC until the starting chalcone is consumed.3. Increase the reaction temperature as tolerated by the solvent and reactants. |
| Formation of Dark-Colored Impurities | 1. Decomposition of the product or starting material at high temperatures.2. Side reactions involving the solvent (e.g., DMSO). | 1. Reduce the reaction temperature and extend the reaction time if necessary.2. Consider alternative solvents or oxidizing agents that are effective at lower temperatures. |
| Difficulty in Product Isolation/Purification | 1. Presence of polar impurities.2. Co-precipitation of starting material with the product. | 1. Employ column chromatography for purification if crystallization is ineffective.2. Optimize the crystallization solvent system to selectively precipitate the desired product. A hot filtration step may help remove insoluble impurities. |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Chalcone Synthesis | 2'-hydroxy-5'-methoxyacetophenone, Benzaldehyde | NaOH, Isopropyl Alcohol | 0 | 4 | ~85 | >95 | Inferred from similar syntheses |
| Flavone Synthesis | 2'-hydroxy-5'-methoxychalcone | I₂, DMSO | 110-120 | 2-6 | ~90 | >98 | Inferred from similar syntheses |
Experimental Protocols
Synthesis of 2'-Hydroxy-5'-methoxychalcone
-
To a stirred solution of 2'-hydroxy-5'-methoxyacetophenone (1 equivalent) and benzaldehyde (1.1 equivalents) in isopropyl alcohol, a 40% aqueous solution of sodium hydroxide is added dropwise at 0 °C.
-
The reaction mixture is stirred at 0 °C for 4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute HCl.
-
The precipitated solid is filtered, washed with water until neutral, and dried under vacuum to afford 2'-hydroxy-5'-methoxychalcone.
Synthesis of this compound
-
A mixture of 2'-hydroxy-5'-methoxychalcone (1 equivalent) and iodine (0.3 equivalents) in dimethyl sulfoxide (DMSO) is heated at 110-120 °C.
-
The reaction is monitored by TLC for the disappearance of the starting material (typically 2-6 hours).
-
After completion, the reaction mixture is cooled to room temperature and poured into a solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
Disclaimer: The information provided is based on established laboratory-scale synthetic methods and general principles of chemical process scale-up. Specific challenges may arise during large-scale synthesis that require further process development and optimization. It is recommended to conduct thorough safety assessments and pilot-scale studies before attempting large-scale production.
Technical Support Center: Optimizing 6-Methoxyflavone Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing 6-methoxyflavone (6-MOF) dosage for animal studies. The information is presented in a question-and-answer format to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice for neurobehavioral studies?
For neurobehavioral studies in mice, a common starting dose range for orally administered this compound is 25-75 mg/kg.[1][2] Studies have shown significant effects on anxiety, depression, and memory within this range.[1] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoints.
Q2: What is the bioavailability of methoxyflavones when administered orally?
The oral bioavailability of methoxyflavones, including this compound, is generally low, ranging from 1% to 4% in rats.[3] This is an important consideration when designing experiments and interpreting results.
Q3: Which administration route, oral or intraperitoneal (IP), is more effective for methoxyflavones?
Intraperitoneal (IP) injection of methoxyflavones has been shown to result in higher blood serum levels compared to oral administration.[4] For example, in one study with a related polymethoxylated flavone, IP injection led to significant anti-inflammatory activity, while oral administration produced no effects, which was correlated with higher serum concentrations.[4] However, the choice of administration route should be carefully considered based on the experimental goals, the compound's solubility, and potential for local irritation. IP injections can sometimes be unreliable, with the potential for misinjection into the caecum or abdominal fat.[5]
Q4: How is this compound distributed in different tissues after administration?
Following oral administration, methoxyflavones are distributed to various organs. The highest levels are typically found in the liver and kidneys, followed by the lungs, testes, and brain.[3] For 5,7-dimethoxyflavone, a related compound, the highest concentration was found in the gut, followed by the liver, kidney, and brain after oral administration in mice.[6][7] The specific distribution pattern can be influenced by the chemical structure of the flavone.[8]
Q5: What is the typical pharmacokinetic profile of methoxyflavones in rodents?
After oral administration in rats, methoxyflavones generally reach their maximum plasma concentration (Cmax) within 1 to 2 hours.[3] The elimination half-life (t1/2) is typically between 3 to 6 hours.[3] In mice, for 5,7-dimethoxyflavone, the Cmax in plasma was reached within 30 minutes, with a terminal half-life of approximately 3.4 hours.[7]
Troubleshooting Guide
Problem: Low or no observable effect of orally administered this compound.
-
Possible Cause 1: Low Bioavailability. Methoxyflavones have inherently low oral bioavailability.[3]
-
Solution: Consider increasing the dose, but be mindful of potential toxicity. Alternatively, explore the use of intraperitoneal (IP) injection, which has been shown to achieve higher systemic concentrations.[4]
-
-
Possible Cause 2: Inadequate Dosage. The dose used may be too low to elicit a response in your specific animal model or for the particular endpoint being measured.
-
Solution: Conduct a pilot dose-response study to determine the effective dose range for your experimental setup.
-
-
Possible Cause 3: Formulation Issues. The vehicle used to dissolve or suspend the this compound may not be optimal for absorption.
-
Solution: Experiment with different pharmaceutically acceptable vehicles. For example, suspension in vegetable oil has been used for oral administration.[4]
-
Problem: High variability in experimental results between animals.
-
Possible Cause 1: Inconsistent Administration. Oral gavage or IP injection techniques can vary between individuals, leading to differences in the actual dose delivered.[5]
-
Solution: Ensure all personnel are thoroughly trained and standardized procedures are followed for compound administration. For oral dosing, consider methods for voluntary oral administration to reduce stress and improve consistency.[9]
-
-
Possible Cause 2: First-Pass Metabolism. Methoxyflavones undergo significant first-pass metabolism in the liver after oral administration, which can vary between individual animals.[10]
-
Solution: If variability is high, IP administration may be a more suitable route to bypass first-pass metabolism.[4] Monitoring plasma levels of the compound can also help to account for individual differences in metabolism.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Methoxyflavones in Rodents
| Compound | Animal Model | Administration Route | Dose | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Methoxyflavones (unspecified mixture) | Rat | Oral | 250 mg/kg | 0.55 - 0.88 | 1 - 2 | 3 - 6 | 1 - 4 | [3] |
| 5,7-Dimethoxyflavone | Mouse | Oral | 10 mg/kg | 1.87 ± 1.19 | < 0.5 | 3.40 ± 2.80 | Not Reported | [7] |
| Methoxyflavones (from Kaempferia parviflora extract) | Rooster | Oral | 100-200 mg/kg | 0.34 - 0.83 | 1.17 - 1.83 | 2.03 - 2.60 | Not Reported | [11] |
Table 2: Effective Doses of this compound in Mice Neurobehavioral Studies
| Study Focus | Administration Route | Dose Range (mg/kg) | Observed Effects | Reference |
| Anxiety, Depression, Memory | Oral | 25, 50, 75 | Improved performance in elevated plus maze, Y-maze, and tail suspension test.[1] | [1] |
| Cognitive Impairment (Ethanol-induced) | Oral | 25, 50, 75 | Reversed cognitive deficits in novel object recognition and Y-maze tests.[2] | [2] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound powder.
-
Suspend the powder in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution or vegetable oil.
-
Ensure a homogenous suspension by vortexing or sonicating immediately before administration.
-
-
Animal Handling:
-
Gently restrain the mouse.
-
-
Administration:
-
Use a proper-sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
The volume administered is typically 5-10 mL/kg body weight.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress or adverse reactions for at least one hour post-administration.
-
Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice
-
Preparation of Dosing Solution:
-
Dissolve or suspend the this compound in a sterile, non-irritating vehicle suitable for injection (e.g., saline with a small percentage of a solubilizing agent like DMSO, followed by dilution). Ensure the final concentration of the solubilizing agent is non-toxic.
-
-
Animal Handling:
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection:
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the solution into the peritoneal cavity.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of pain, distress, or local irritation at the injection site.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Donepezil Behavioral Plus Neurochemical Correlates in Reversing Chronic Ethanol and Withdrawal Induced Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in 6-methoxyflavone extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 6-methoxyflavone and overcoming challenges related to low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound extraction yield is lower than expected. What are the most common causes?
A1: Low extraction yield can be attributed to several factors throughout the experimental workflow. The most critical parameters to investigate are:
-
Solvent Selection: The polarity of your extraction solvent may not be optimal for this compound.
-
Extraction Method: The chosen method (e.g., maceration, Soxhlet, ultrasound-assisted extraction) may not be the most efficient for your plant material.
-
Extraction Parameters: Time, temperature, and the solvent-to-solid ratio are crucial and may require optimization.
-
Plant Material: The quality, particle size, and freshness of the plant material can significantly impact yield.
-
pH of the Extraction Medium: The pH can influence the solubility and stability of flavonoids.
Q2: How do I select the optimal solvent for this compound extraction?
A2: this compound is soluble in a range of organic solvents. The choice of solvent is a critical factor influencing extraction efficiency. Generally, solvents like ethanol, methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone are effective.
For optimizing the yield, consider the following:
-
Polarity: The principle of "like dissolves like" is a good starting point. The polarity of the solvent should match that of this compound.
-
Solvent Mixtures: Using a mixture of solvents, such as ethanol-water, can enhance extraction efficiency. The concentration of the organic solvent in the mixture is a key parameter to optimize. For instance, studies on total methoxyflavone content have shown that a high ethanol concentration (e.g., 95% v/v) can be optimal for maximizing the content of methoxyflavones in the extract.[1][2][3]
-
Safety and Environmental Impact: Whenever possible, opt for greener solvents with lower toxicity and environmental impact.
Q3: What is the recommended extraction temperature and duration?
A3: Temperature and duration are interdependent parameters that need to be optimized for your specific experimental setup.
-
Temperature: Increasing the extraction temperature generally enhances the solubility and diffusion rate of the target compound, which can lead to higher yields. However, excessive heat can cause thermal degradation of flavonoids.[4] It is crucial to find a balance. For ultrasound-assisted extraction (UAE) of methoxyflavones, an optimized extraction time might be around 16-26 minutes, depending on the desired outcome (total yield vs. total methoxyflavone content).[1][2][3]
-
Duration: Prolonged extraction times can increase the chances of compound degradation, especially at elevated temperatures. For UAE, exceeding 30 minutes may not significantly improve the yield and could lead to the degradation of active compounds.[1]
Q4: How does the solvent-to-solid ratio affect my extraction yield?
A4: The solvent-to-solid ratio is a significant factor in the extraction process. A higher ratio generally leads to a better extraction yield up to a certain point, as it increases the concentration gradient and enhances the diffusion of the solute from the plant material into the solvent.[1] For methoxyflavone extraction, an optimal ratio has been found to be around 50 mL/g.[1][2][3] Increasing the ratio beyond this point may not result in a significant increase in yield and will lead to higher solvent consumption.
Q5: Could the particle size of my plant material be the issue?
A5: Yes, the particle size of the plant material plays a crucial role in extraction efficiency. Grinding the plant material to a smaller particle size increases the surface area available for contact with the solvent, which can significantly improve the extraction yield and reduce the extraction time.
Q6: I am using Ultrasound-Assisted Extraction (UAE). How can I optimize this process for this compound?
A6: UAE is an efficient method for extracting flavonoids. To optimize your UAE protocol for this compound, consider the following parameters:
-
Ethanol Concentration: This is often the most influential variable. For maximizing the total methoxyflavone content, a higher ethanol concentration (e.g., 95% v/v) is often preferred.[1][2][3]
-
Extraction Time: As mentioned, a duration of around 16-26 minutes is a good starting point for optimization.[1][2][3]
-
Solvent-to-Solid Ratio: A ratio of approximately 50 mL/g has been shown to be effective.[1][2][3]
-
Ultrasonic Power and Frequency: These parameters should be adjusted to ensure efficient cell wall disruption without causing degradation of the target compound.
Data Presentation
The following table summarizes the optimized conditions for Ultrasound-Assisted Extraction (UAE) of methoxyflavones from Kaempferia parviflora, which can serve as a starting point for optimizing this compound extraction.
| Response | Ethanol Concentration (% v/v) | Extraction Time (min) | Solvent-to-Solid Ratio (mL/g) | Predicted Outcome |
| Maximum Extraction Yield | 54.24 | 25.25 | 49.63 | 16.95% total yield |
| Maximum Total Methoxyflavone Content | 95.00 | 15.99 | 50.00 | 327.25 mg/g of extract |
Data sourced from an optimization study on Kaempferia parviflora rhizomes.[1][2][3]
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction (UAE) of Methoxyflavones from Plant Material
This protocol is a general guideline and should be optimized for your specific plant material and target compound.
1. Sample Preparation:
- Dry the plant material (e.g., rhizomes, leaves) at a controlled temperature to a constant weight.
- Grind the dried material into a fine powder to increase the surface area for extraction.
2. Extraction:
- Weigh a specific amount of the powdered plant material (e.g., 1 gram).
- Place the powder in an extraction vessel.
- Add the chosen extraction solvent (e.g., 95% ethanol) at the optimized solvent-to-solid ratio (e.g., 50 mL/g).
- Place the vessel in an ultrasonic bath.
- Perform the extraction for the optimized duration (e.g., 16 minutes) at a controlled temperature.
3. Isolation and Purification:
- After extraction, separate the extract from the solid plant material by filtration or centrifugation.
- The solvent can be removed from the extract using a rotary evaporator to obtain the crude extract.
- Further purification of this compound from the crude extract can be performed using techniques such as column chromatography or preparative HPLC.
4. Quantification:
- The quantity of this compound in the extract can be determined using analytical techniques like High-Performance Liquid Chromatography (HPLC) with a suitable standard.[1]
Mandatory Visualizations
Caption: Troubleshooting workflow for diagnosing low this compound extraction yield.
Caption: General experimental workflow for this compound extraction and analysis.
References
addressing matrix effects in LC-MS analysis of 6-methoxyflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 6-methoxyflavone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (in this case, this compound)[1]. These components can include salts, lipids, proteins, and other endogenous or exogenous substances[1]. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of the signal[2][3]. This can significantly impact the accuracy, precision, and sensitivity of the analytical method[4].
Q2: Why is this compound susceptible to matrix effects?
A2: Like many flavonoids, this compound's chemical structure can contribute to its susceptibility to matrix effects. Its moderate lipophilicity (LogP ≈ 3.47-3.9) suggests it may be co-extracted with other lipophilic matrix components, such as lipids, which are known to cause ion suppression[1][5]. Additionally, its aromatic structure can lead to interactions with other sample components[5].
Q3: How can I identify if my this compound analysis is affected by matrix effects?
A3: A common method to assess matrix effects is the post-extraction spike method[6]. This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of this compound spiked into a blank sample matrix that has already undergone the extraction procedure. A significant difference between these two responses indicates the presence of matrix effects[6]. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Q4: What are the common strategies to mitigate matrix effects for this compound analysis?
A4: There are several strategies that can be employed to reduce or eliminate matrix effects:
-
Effective Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation can be used to remove interfering matrix components before LC-MS analysis[7][8].
-
Chromatographic Separation: Optimizing the LC method to achieve better separation between this compound and co-eluting matrix components can significantly reduce interference[3].
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard of this compound is the ideal choice to compensate for matrix effects, as it will be affected in the same way as the analyte. If a stable isotope-labeled standard is not available, a structurally similar compound can be used as an analog internal standard. This compound itself has been used as an internal standard in the analysis of other phenolic compounds[9].
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for consistent matrix effects[10].
Troubleshooting Guide
Issue: Poor Peak Shape for this compound
-
Question: I am observing tailing or fronting for my this compound peak. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause: Column overload, secondary interactions with the stationary phase, or issues with the mobile phase composition.
-
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Inject a smaller amount of your sample to see if the peak shape improves.
-
Optimize Mobile Phase: Adjust the pH of the mobile phase. For flavonoids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape.
-
Change Column Chemistry: If the issue persists, consider a different column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
-
-
Issue: Ion Suppression/Enhancement of this compound Signal
-
Question: My this compound signal is significantly lower/higher in my samples compared to my standards prepared in solvent. What should I do?
-
Answer:
-
Potential Cause: Co-eluting matrix components are interfering with the ionization of this compound.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method. If you are using protein precipitation, consider trying LLE or SPE to remove more interferences.
-
Modify Chromatographic Conditions: Adjust the gradient elution profile to better separate this compound from the interfering peaks. A shallower gradient can often improve resolution.
-
Use an Internal Standard: If not already in use, incorporate a suitable internal standard. A stable isotope-labeled this compound would be ideal.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte's ionization[10].
-
-
Issue: Inconsistent Results for this compound Quantification
-
Question: I am getting high variability in my quantitative results for this compound across different sample injections. What could be the problem?
-
Answer:
-
Potential Cause: Inconsistent matrix effects between samples, instrument contamination, or issues with the sample preparation procedure.
-
Troubleshooting Steps:
-
Evaluate Matrix Variability: Assess matrix effects in multiple individual blank matrix lots to understand the variability of the effect.
-
Implement a Robust Internal Standard Method: This is crucial for correcting for variations in matrix effects between samples.
-
Clean the Ion Source: Contamination of the mass spectrometer's ion source can lead to inconsistent ionization. Regular cleaning is recommended.
-
Standardize Sample Preparation: Ensure that the sample preparation procedure is highly consistent and reproducible for all samples.
-
-
Quantitative Data Summary
The following table summarizes the physicochemical properties of this compound relevant to LC-MS analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₃ | [11] |
| Molecular Weight | 252.26 g/mol | [11] |
| Melting Point | 163-165 °C | [1] |
| LogP | 3.46860 - 3.9 | [1][11] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Preparation: To 100 µL of plasma, add 10 µL of internal standard solution (e.g., stable isotope-labeled this compound or a suitable analog).
-
Protein Precipitation (Optional but Recommended): Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Mixing: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from a Biological Matrix
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with water) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and internal standard from the cartridge with 1 mL of methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS system.
Visualizations
Caption: A decision-making workflow for troubleshooting matrix effects in the LC-MS analysis of this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. This compound | CAS:26964-24-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 6-Methoxyflavanone | C16H14O3 | CID 97860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. opentrons.com [opentrons.com]
- 9. This compound 99 26964-24-9 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C16H12O3 | CID 147157 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of 6-Methoxyflavone
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of 6-methoxyflavone. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound?
A1: The primary challenges are its low aqueous solubility and extensive first-pass metabolism.[1][2] Like many flavonoids, this compound is a lipophilic molecule with poor water solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1] Additionally, it is subject to metabolism by cytochrome P450 (CYP) enzymes in the intestine and liver, which can significantly reduce the amount of unchanged drug reaching systemic circulation.[1]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies have shown promise for improving the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at the molecular level. This can enhance its dissolution rate and extent by reducing particle size, improving wettability, and converting the drug to an amorphous state.
-
Nanoformulations: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can protect it from degradation in the gastrointestinal tract, increase its surface area for dissolution, and facilitate its transport across the intestinal epithelium.
-
Co-administration with P-glycoprotein (P-gp) inhibitors: Some methoxyflavones have been shown to inhibit the P-gp efflux pump, which is responsible for pumping drugs out of intestinal cells and back into the lumen.[2][3][4][5] Co-administration with a P-gp inhibitor could therefore increase the intracellular concentration and overall absorption of this compound.
Q3: Which polymers are suitable for preparing this compound solid dispersions?
A3: A variety of hydrophilic polymers can be used as carriers for solid dispersions. The choice of polymer depends on factors such as the physicochemical properties of this compound, the desired dissolution profile, and the manufacturing process. Commonly used polymers include:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Polyethylene glycols (PEGs)
-
Soluplus®
-
Eudragit® polymers
It is crucial to assess the miscibility and potential for interactions between this compound and the selected polymer to ensure the formation of a stable amorphous solid dispersion.
Troubleshooting Guides
Solid Dispersion Formulation
Issue 1: Low drug loading in the solid dispersion.
-
Possible Cause: Poor miscibility between this compound and the chosen polymer.
-
Troubleshooting Steps:
-
Screen different polymers: Evaluate a range of polymers with varying properties (e.g., molecular weight, hydrophilicity) to find one with better miscibility with this compound.
-
Incorporate a surfactant: The addition of a small amount of a pharmaceutically acceptable surfactant can improve the miscibility and increase drug loading.
-
Optimize the solvent system (for solvent evaporation method): Use a co-solvent system that can effectively dissolve both the drug and the polymer.
-
Issue 2: Recrystallization of this compound in the solid dispersion during storage.
-
Possible Cause: The amorphous form is thermodynamically unstable. The chosen polymer may not be effectively inhibiting crystallization.
-
Troubleshooting Steps:
-
Increase polymer concentration: A higher polymer-to-drug ratio can provide better stabilization of the amorphous drug.
-
Select a polymer with a high glass transition temperature (Tg): Polymers with a high Tg can restrict the molecular mobility of the drug, thereby preventing recrystallization.
-
Store under controlled conditions: Store the solid dispersion at low temperature and humidity to minimize molecular mobility and water absorption, which can act as a plasticizer and promote crystallization.
-
Nanoformulation Development
Issue 1: Large particle size and wide particle size distribution.
-
Possible Cause: Inefficient homogenization or sonication during the preparation process. Aggregation of nanoparticles.
-
Troubleshooting Steps:
-
Optimize homogenization/sonication parameters: Increase the homogenization speed/pressure or sonication time/power.
-
Optimize surfactant concentration: The concentration of the stabilizer (surfactant) is critical. Too little can lead to aggregation, while too much can have toxicological implications.
-
Investigate different stabilizers: Screen various surfactants or stabilizers to find one that provides better steric or electrostatic stabilization for the this compound nanoparticles.
-
Issue 2: Low encapsulation efficiency.
-
Possible Cause: Poor affinity of this compound for the nanoparticle matrix. Drug leakage during the preparation process.
-
Troubleshooting Steps:
-
Modify the nanoparticle matrix: For lipid-based nanoparticles, select lipids in which this compound has higher solubility. For polymeric nanoparticles, choose a polymer with which the drug has favorable interactions.
-
Optimize the preparation method: For methods involving solvent evaporation, a faster evaporation rate can sometimes trap the drug more efficiently within the nanoparticles.
-
Adjust the drug-to-carrier ratio: A lower initial drug concentration might lead to higher encapsulation efficiency.
-
Quantitative Data Summary
The following table summarizes representative pharmacokinetic data for methoxyflavones from preclinical studies. It is important to note that direct comparative data for this compound in different bioavailability-enhancing formulations is limited in publicly available literature. The data presented here is for other methoxyflavones and serves to illustrate the potential for improvement.
| Formulation | Methoxyflavone | Animal Model | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Fold Increase in Bioavailability | Reference |
| Suspension | 5,7-Dimethoxyflavone (DMF) | Rat | 250 mg/kg (oral) | 0.88 ± 0.12 | 1.0 | 4.3 ± 0.8 | - | [6] |
| Suspension | 5,7,4'-Trimethoxyflavone (TMF) | Rat | 250 mg/kg (oral) | 0.55 ± 0.09 | 2.0 | 3.1 ± 0.5 | - | [6] |
| Solid Dispersion | Efavirenz (model drug) | Human | 50 mg | ~0.02 | ~2 | ~0.3 | - | [7] |
| Nanoparticles (PEGylated) | Doxorubicin (model drug) | Rat | - | - | - | - | 6.8-fold | [8] |
Note: Data for Efavirenz and Doxorubicin are included to demonstrate the potential magnitude of bioavailability enhancement achievable with solid dispersion and nanoparticle technologies, respectively, as specific data for this compound in such formulations were not available in the searched literature.
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve this compound and the chosen hydrophilic polymer (e.g., PVP K30) in a suitable solvent (e.g., ethanol or a mixture of dichloromethane and methanol) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w). Ensure complete dissolution by stirring or sonication.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Drying: Dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then sieve it through a specific mesh size (e.g., #100) to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical state (using techniques like DSC, XRD, and FTIR).
Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
-
Lipid Phase Preparation: Melt the solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10 °C above its melting point. Dissolve this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.
-
Sonication: Immediately subject the coarse emulsion to high-power ultrasonication (using a probe sonicator) for a specified time (e.g., 10 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug release profile.
Visualizations
Caption: Experimental workflows for preparing solid dispersions and nanoparticles.
Caption: Absorption and first-pass metabolism of this compound.
Caption: Strategies to enhance the oral bioavailability of this compound.
References
- 1. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymethoxylated flavones in orange juice are inhibitors of P-glycoprotein but not cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of P-glycoprotein by orange juice components, polymethoxyflavones in adriamycin-resistant human myelogenous leukemia (K562/ADM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Particle Forming Amorphous Solid Dispersions: A Mechanistic Randomized Pharmacokinetic Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Methoxyflavone Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 6-methoxyflavone during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound can be compromised by several factors, including exposure to light (photodegradation), high temperatures (thermal degradation), non-neutral pH conditions (acidic or alkaline hydrolysis), and oxidizing agents. Moisture can also contribute to degradation, particularly in combination with other factors.[1][2][3][4]
Q2: What are the recommended general storage conditions for this compound?
A2: To ensure optimal stability, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it in a tightly sealed container, protected from light, and at a reduced temperature, such as -20°C. Some suppliers also recommend storage at room temperature, provided it is in a dry and dark environment.
Q3: I observed a change in the color of my this compound sample. What could be the cause?
A3: A color change in your this compound sample is a potential indicator of degradation. This could be due to exposure to light, heat, or reactive chemicals. It is recommended to perform an analytical assessment, such as HPLC, to check the purity of the sample before use.
Q4: Can I store this compound in a solution?
A4: While this compound is soluble in various organic solvents, storing it in solution for extended periods is generally not recommended as it may accelerate degradation. If you need to prepare stock solutions, it is best to prepare them fresh. If short-term storage is necessary, store the solution at a low temperature (e.g., -20°C or -80°C) in a tightly capped, light-protecting vial. The stability in a specific solvent should be experimentally verified.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the degradation patterns of similar methoxyflavones, the primary degradation pathways for this compound are likely to be O-demethylation (loss of the methoxy group to form 6-hydroxyflavone) and hydroxylation of the aromatic rings.[5][6] Under photolytic conditions, isomerization reactions may also occur.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of potency or inconsistent experimental results. | Degradation of the this compound stock. | - Verify the purity of the this compound sample using a stability-indicating analytical method like HPLC. - Prepare fresh solutions for each experiment. - Review storage conditions to ensure they are optimal (cool, dark, dry). |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). - Use a stability-indicating HPLC method capable of resolving the main compound from its degradation products.[8] |
| Precipitation of the compound from the solution upon storage. | Poor solubility or solvent evaporation. | - Ensure the chosen solvent is appropriate and the concentration is below the saturation point. - Use tightly sealed containers to prevent solvent evaporation. - If storing at low temperatures, allow the solution to come to room temperature and vortex before use to ensure redissolution. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a systematic approach to investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[1][2][3][4] The goal is to induce a target degradation of 5-20%.[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[2]
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
After incubation, neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a thermostatically controlled oven at 105°C for 24 hours.
-
After exposure, allow it to cool to room temperature and prepare a 100 µg/mL solution in the mobile phase.
-
-
Photodegradation:
-
Expose the solid this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][11][12]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at the λmax of this compound (approximately 330 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines to ensure it is stability-indicating.
Data Presentation
The following table summarizes the recommended storage conditions for this compound.
| Condition | Recommendation | Rationale |
| Temperature | -20°C (long-term) or Room Temperature (short-term) | Minimizes thermal degradation. |
| Light | Store in the dark (amber vials or opaque containers) | Prevents photodegradation. |
| Moisture | Store in a desiccated environment | This compound can be moisture-sensitive. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible for long-term storage of highly pure material. | Minimizes oxidative degradation. |
Visualizations
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ijrpp.com [ijrpp.com]
- 5. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
Technical Support Center: Optimization of Ultrasound-Assisted Extraction of 6-Methoxyflavone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of ultrasound-assisted extraction (UAE) of 6-methoxyflavone.
Frequently Asked Questions (FAQs)
Q1: What is ultrasound-assisted extraction (UAE) and why is it used for flavonoids like this compound?
A1: Ultrasound-assisted extraction is a process that uses high-frequency sound waves (typically 20-120 kHz) to disrupt plant cell walls, facilitating the release of bioactive compounds.[1] This technique enhances the extraction efficiency by improving the diffusion of compounds from the plant material into the solvent.[1] UAE is preferred over traditional methods like maceration or Soxhlet extraction because it generally requires shorter extraction times, consumes less solvent, and can increase the yield of target compounds like this compound.[1]
Q2: What are the most critical parameters to optimize for the UAE of this compound?
A2: The most influential factors in the ultrasound-assisted extraction of flavonoids and methoxyflavones are the type and concentration of the solvent, extraction time, temperature, and the solvent-to-solid ratio.[1][2][3][4] Ultrasonic power and frequency are also important operating variables that can affect extraction efficiency.[3][5]
Q3: Which solvent is best for extracting this compound?
A3: Ethanol is a commonly used and effective solvent for extracting flavonoids.[1][2][4] Studies have shown that a high concentration of ethanol (e.g., 95% v/v) can be optimal for maximizing the total methoxyflavone content.[4][6] While other solvents like methanol might show good extraction yields, ethanol is often preferred due to its lower toxicity.[6]
Q4: How does ultrasonic power affect the extraction process?
A4: Ultrasonic power can positively influence the extraction yield by enhancing mechanical oscillations and cavitation effects, which improve mass transfer. However, excessive ultrasonic power can potentially lead to the degradation of the target compounds.[7] The optimal power will depend on the specific plant matrix and other extraction conditions.
Q5: Can prolonged extraction time or high temperature degrade this compound?
A5: Yes, both prolonged extraction times and high temperatures can lead to the degradation of flavonoids.[5][8] It is crucial to determine the optimal extraction duration and temperature to maximize yield without causing degradation of the target compounds.[5] For instance, in some studies, the optimal extraction time for methoxyflavones was found to be as short as 16 minutes.[4][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Sub-optimal solvent concentration.- Inadequate extraction time or temperature.- Insufficient ultrasonic power.- Improper solvent-to-solid ratio. | - Optimize the ethanol concentration; studies suggest that for total methoxyflavone content, a higher concentration (e.g., 95%) is effective.[4][6]- Perform a time-course experiment to determine the optimal extraction time (e.g., 15-30 minutes).[4][6][9]- Adjust the ultrasonic power; if your equipment allows, experiment with different power settings.- Increase the solvent-to-solid ratio to ensure complete immersion and efficient mass transfer. A ratio of 50 mL/g has been shown to be effective.[4][6] |
| Inconsistent Extraction Results | - Non-homogenous plant material.- Fluctuations in ultrasonic bath temperature.- Inconsistent positioning of the extraction vessel in the ultrasonic bath. | - Ensure the plant material is finely and uniformly powdered.- Use a temperature-controlled ultrasonic bath to maintain a consistent temperature throughout the experiment.- Mark the position of the vessel in the bath to ensure consistent exposure to ultrasonic waves in each run. |
| Degradation of Target Compound | - Excessive extraction time.- Temperature is too high.- Excessive ultrasonic power. | - Reduce the extraction time. Flavonoids can be sensitive to prolonged exposure to ultrasound.[7]- Lower the extraction temperature. Consider using an ice bath to cool the ultrasonic bath if necessary.- Reduce the ultrasonic power output. |
| Difficulty in Filtering the Extract | - Very fine plant material clogging the filter.- High viscosity of the extract. | - Use centrifugation to pellet the solid material before filtration.- Consider using a different filter with a larger pore size, followed by a finer filter if necessary.- Dilute the extract with a small amount of the extraction solvent to reduce viscosity. |
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction of this compound
This protocol is a general guideline. The optimal parameters should be determined experimentally using a systematic approach like Response Surface Methodology (RSM).
-
Sample Preparation:
-
Dry the plant material (e.g., rhizomes) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder and pass it through a sieve to ensure uniform particle size.
-
-
Extraction:
-
Post-Extraction:
-
After extraction, separate the extract from the solid residue by filtration or centrifugation.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the extract and the washings.
-
The resulting extract can then be concentrated and analyzed for this compound content, typically using High-Performance Liquid Chromatography (HPLC).[1][10]
-
Data Presentation
Table 1: Optimized UAE Parameters for Methoxyflavone Extraction from Kaempferia parviflora
This table summarizes the optimal conditions for maximizing the total methoxyflavone content from Kaempferia parviflora rhizomes, which is a relevant reference for this compound extraction.
| Parameter | Optimal Value | Reference |
| Ethanol Concentration | 95.00% v/v | [4][6] |
| Extraction Time | 15.99 min | [4][6] |
| Solvent-to-Solid Ratio | 50.00 mL/g | [4][6] |
| Predicted Response | Total Methoxyflavone Content | 327.25 mg/g of extract |
Table 2: General Range of UAE Parameters for Flavonoid Extraction
This table provides a general range of parameters that can be used as a starting point for the optimization of this compound extraction.
| Parameter | Range | Reference(s) |
| Temperature | 40 - 60 °C | [2] |
| Time | 30 - 60 min | [2] |
| Ethanol Concentration | 40 - 80 % | [2] |
| Ultrasonic Power | 100 - 300 W | [11] |
| Solvent-to-Solid Ratio | 10 - 50 mL/g | [6] |
Visualizations
Caption: Experimental workflow for the ultrasound-assisted extraction and quantification of this compound.
Caption: Key factors influencing the efficiency of ultrasound-assisted extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. brieflands.com [brieflands.com]
- 9. Optimization of Ultrasound-Assisted Extraction Using Response Surface Methodology for Simultaneous Quantitation of Six Flavonoids in Flos Sophorae Immaturus and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: HPLC Analysis of 6-Methoxyflavone
This guide provides troubleshooting protocols and answers to frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 6-methoxyflavone.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I identify it in my chromatogram?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, featuring a "tail" that extends from the peak apex towards the baseline.[1][2] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape.[3] Tailing compromises resolution between adjacent peaks, reduces sensitivity, and can lead to inaccurate quantification.[4]
You can quantify peak tailing using the Tailing Factor (Tf), also known as the Asymmetry Factor (As). A Tf value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing, and values above 2.0 are often unacceptable for quantitative methods.[5]
Q2: I am observing peak tailing specifically for this compound. What is the most likely cause?
The primary cause of peak tailing in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[6][7] While this compound is not a strong base, its oxygen moieties can interact with active residual silanol groups (Si-OH) on the silica-based C18 column packing.[6][8] These interactions create a secondary, stronger retention mechanism that leads to tailing. Other common causes include column overload, improper sample solvent, or column degradation.[2][9]
Q3: How does the mobile phase pH affect the peak shape of this compound?
Mobile phase pH is critical for controlling secondary interactions. Residual silanol groups on the silica surface are acidic and become ionized (negatively charged) at a pH above approximately 3.0.[1][6] These ionized sites can strongly interact with analytes. By maintaining a low mobile phase pH (e.g., 2.5-3.5) with an acidic modifier like formic or acetic acid, the silanol groups remain protonated (neutral), minimizing these unwanted secondary interactions and significantly improving peak shape.[6][9]
Q4: Could my sample preparation be the source of the peak tailing?
Yes, two common sample preparation issues can cause peak tailing:
-
Strong Sample Solvent: If your this compound sample is dissolved in a solvent significantly stronger (i.e., more non-polar in reversed-phase) than your initial mobile phase, it can cause peak distortion and tailing.[5][10] The sample should ideally be dissolved in the mobile phase itself or a weaker solvent.[4]
-
Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to broader, tailing peaks.[8][9] This is often characterized by a peak shape that resembles a right triangle.[4]
Q5: When should I suspect a problem with my HPLC column itself?
You should suspect column issues if you observe sudden or gradual peak tailing for all peaks, often accompanied by increased backpressure or loss of resolution.[4][5] Specific causes include:
-
Column Void: A gap or void can form in the packing material at the column inlet due to high pressure or pH extremes.[8][9] This particularly affects early eluting peaks.[4]
-
Contamination: Accumulation of strongly retained sample components on the column inlet frit or packing material can create active sites that cause tailing.[8][11]
-
Column Degradation: Over time and with many injections, the bonded phase can degrade, exposing more active silanol sites.[5]
Q6: What does it mean if all the peaks in my chromatogram are tailing?
If all peaks, not just this compound, are tailing, the issue is likely system-wide rather than a specific chemical interaction. The most common causes are:
-
Extra-Column Volume (Dead Volume): Excessive volume in the flow path between the injector and detector, caused by using tubing with a large internal diameter or poorly made connections.[5][9][11]
-
Column Void or Blockage: A significant void at the column head or a partially blocked frit will distort the flow path and affect all peaks.[4][6][11]
Troubleshooting Guide for Peak Tailing
This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Diagram 1: Troubleshooting Workflow
The following workflow provides a logical path to identify the root cause of peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. mastelf.com [mastelf.com]
- 3. lcms.cz [lcms.cz]
- 4. i01.yizimg.com [i01.yizimg.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. support.waters.com [support.waters.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
selecting appropriate solvent systems for 6-methoxyflavone chromatography
Technical Support Center: Chromatography of 6-Methoxyflavone
This technical support center provides guidance on selecting appropriate solvent systems for the chromatographic separation of this compound. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to assist researchers, scientists, and drug development professionals in their laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent system for this compound chromatography?
A1: The primary consideration is the polarity of this compound and its relationship with the stationary phase. For normal-phase chromatography (e.g., using silica gel or alumina), which employs a polar stationary phase, a non-polar mobile phase is required.[1][2] The goal is to find a solvent system where this compound has a retention factor (Rf) of approximately 0.3 on a Thin Layer Chromatography (TLC) plate for optimal separation in column chromatography.[3] For reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18), a polar mobile phase is used.[1]
Q2: Which chromatography techniques are suitable for the separation of this compound?
A2: Several chromatography techniques can be employed for the separation and purification of this compound:
-
Thin Layer Chromatography (TLC): Primarily used for rapid analysis, reaction monitoring, and determining the optimal solvent system for column chromatography.[4][5]
-
Column Chromatography (including Flash Chromatography): A preparative technique used to isolate and purify larger quantities of this compound from a mixture.[4][6][7]
-
High-Performance Liquid Chromatography (HPLC): An analytical technique for the identification, quantification, and high-resolution separation of this compound.[8][9] Both normal-phase and reversed-phase HPLC can be used.
Q3: What are some recommended starting solvent systems for TLC and column chromatography of this compound on silica gel?
A3: Since this compound is a moderately polar compound, solvent systems for normal-phase chromatography typically consist of a mixture of a non-polar solvent and a slightly more polar solvent.[10] Good starting points include:
-
Hexane/Ethyl Acetate mixtures (e.g., starting with a 9:1 or 4:1 ratio and adjusting the polarity as needed).[5][10]
-
Dichloromethane/Methanol mixtures (e.g., starting with a 99:1 or 95:5 ratio for more polar compounds).[10][11]
-
Toluene/Ethyl Acetate mixtures.
The polarity of the solvent system should be adjusted to achieve the desired Rf value for this compound.
Q4: What solvent systems are typically used for reversed-phase HPLC analysis of this compound?
A4: For reversed-phase HPLC, a polar mobile phase is used with a non-polar stationary phase (like C18).[8] Common solvent systems are gradients of:
-
Methanol and water.[9] Often, a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is added to the mobile phase to improve peak shape.[10]
Experimental Protocols and Data Presentation
Protocol: Determining an Optimal Solvent System for Column Chromatography using TLC
-
Sample Preparation: Dissolve a small amount of the crude sample containing this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Plate Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Developing the Chromatogram: Prepare a developing chamber (e.g., a beaker with a watch glass cover) containing a small amount of your chosen starting solvent system (e.g., 9:1 Hexane/Ethyl Acetate). Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (flavonoids are often UV active).
-
Rf Calculation: Calculate the Rf value for the this compound spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization:
-
If the Rf value is too low (<0.2), increase the polarity of the solvent system (e.g., increase the proportion of ethyl acetate).
-
If the Rf value is too high (>0.5), decrease the polarity of the solvent system (e.g., increase the proportion of hexane).
-
-
Ideal System: The optimal solvent system for column chromatography will give an Rf value of approximately 0.3 for this compound, ensuring a good balance between separation and elution time.[3]
Quantitative Data: Solvent Systems for Flavonoid Chromatography
The following table summarizes typical solvent systems and expected retention behavior for this compound and related flavonoids. Note that actual Rf and Rt values can vary depending on the specific experimental conditions.
| Chromatography Technique | Stationary Phase | Solvent System (Mobile Phase) | Compound Class | Expected Rf/Rt |
| TLC / Column | Silica Gel | Hexane:Ethyl Acetate (e.g., 8:2 to 7:3 v/v) | Methoxyflavones | Rf ≈ 0.3 - 0.5 |
| TLC / Column | Silica Gel | Dichloromethane:Methanol (e.g., 98:2 v/v) | Polar Flavonoids | Rf ≈ 0.2 - 0.4 |
| Reversed-Phase HPLC | C18 | Acetonitrile:Water (gradient elution) | Methoxyflavones | Rt dependent on gradient |
| Reversed-Phase HPLC | C18 | Methanol:Water with 0.1% Formic Acid (gradient) | Flavonoids | Rt dependent on gradient |
Troubleshooting Guide
Q: My this compound spot is not moving from the baseline on the TLC plate. What should I do?
A: This indicates that the solvent system is not polar enough to move the compound up the polar silica plate.[5]
-
Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For a dichloromethane/methanol system, increase the amount of methanol.
Q: All the spots on my TLC plate, including this compound, are running at the solvent front (high Rf value). What is the problem?
A: This suggests that the solvent system is too polar, causing all components to move too quickly without sufficient interaction with the stationary phase.[5]
-
Solution: Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.
Q: The separation between this compound and an impurity is poor on the TLC plate (spots are too close). How can I improve this?
A: Poor resolution can be addressed by changing the selectivity of the solvent system.
-
Solution 1: Try a different solvent system with components from different solvent selectivity groups. For example, if you are using a hexane/ethyl acetate system, try a system with toluene or dichloromethane.[12]
-
Solution 2: Fine-tune the solvent ratio in your current system in small increments.
-
Solution 3: If using column chromatography, ensure the column is packed properly to avoid channeling.[6]
Q: During my column chromatography, the this compound is taking too long to elute or is not eluting at all. What should I do?
A: This is likely because the mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the eluent during the column run (gradient elution). For example, start with the solvent system determined by TLC and slowly increase the percentage of the more polar solvent.
Q: My peaks are tailing or are very broad in my HPLC analysis of this compound. How can I fix this?
A: Peak tailing or broadening in HPLC can have several causes.
-
Solution 1: Add a small amount of acid (e.g., 0.1% formic acid or TFA) to your mobile phase. This can help to protonate silanol groups on the stationary phase and reduce unwanted interactions.[10]
-
Solution 2: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[13]
-
Solution 3: Check for column contamination or degradation. It may be necessary to wash the column or replace it.
Visualizations
Caption: Workflow for selecting an appropriate solvent system for this compound column chromatography using TLC.
Caption: A troubleshooting flowchart for common issues encountered during the TLC of this compound.
References
- 1. Khan Academy [khanacademy.org]
- 2. columbia.edu [columbia.edu]
- 3. reddit.com [reddit.com]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
Validation & Comparative
Validating the Anticancer Effects of 6-Methoxyflavone in Cervical Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of the anticancer effects of 6-methoxyflavone in specific cervical cancer cell lines. We will delve into its cytotoxic activity, its impact on key signaling pathways, and provide detailed experimental protocols for the validation of these effects. While direct comparative studies with other chemotherapeutic agents are limited, this guide aims to equip researchers with the necessary information to evaluate the potential of this compound as an anticancer compound.
Cytotoxic Effects of this compound on Cervical Cancer Cell Lines
This compound has demonstrated cytotoxic effects against various cervical cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in HeLa, C33A, and SiHa cell lines.
| Cell Line | This compound IC50 (µM) | Treatment Duration |
| HeLa | 94.05 | 24 hours |
| HeLa | 62.24 | 48 hours |
| HeLa | 52.12[1] | 72 hours |
| C33A | 109.57[2] | 72 hours |
| SiHa | 208.53[2] | 72 hours |
Mechanistic Insights: Signaling Pathways Modulated by this compound
Research has identified two primary signaling pathways through which this compound exerts its anticancer effects in HeLa cells: induction of apoptosis and cell cycle arrest.
Induction of Apoptosis via the PERK/EIF2α/ATF4/CHOP Pathway
This compound has been shown to induce apoptosis, or programmed cell death, in HeLa cells by activating the PERK/EIF2α/ATF4/CHOP signaling pathway. This pathway is a component of the unfolded protein response (UPR), which is triggered by stress in the endoplasmic reticulum (ER). Persistent activation of this pathway can lead to apoptosis.
Caption: Apoptosis induction by this compound via the PERK pathway.
Induction of S-Phase Arrest via the CCNA2/CDK2/p21CIP1 Pathway
In addition to apoptosis, this compound has been found to inhibit the proliferation of HeLa cells by inducing S-phase arrest in the cell cycle.[1] This is achieved through the modulation of the CCNA2/CDK2/p21CIP1 signaling pathway. Specifically, this compound downregulates the expression of Cyclin A2 (CCNA2) and Cyclin-Dependent Kinase 2 (CDK2), while upregulating the expression of the cyclin-dependent kinase inhibitor p21CIP1.[1]
Caption: S-phase arrest induction by this compound.
Comparison with Standard Chemotherapeutic Agents
Currently, there is a lack of publicly available studies directly comparing the anticancer efficacy of this compound with standard chemotherapeutic agents such as cisplatin and doxorubicin in cervical cancer cell lines. While one study noted that this compound can alleviate cisplatin-induced adverse effects, it did not provide a comparative analysis of their primary anticancer activities.
For context, cisplatin and doxorubicin are commonly used in the treatment of cervical cancer and operate through different mechanisms:
-
Cisplatin: An alkylating-like agent that forms DNA adducts, leading to DNA damage and subsequent apoptosis.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, ultimately leading to cell death.
Further research is required to perform a head-to-head comparison of this compound with these established drugs to fully assess its therapeutic potential.
Experimental Protocols
To facilitate further research and validation of the findings presented, detailed protocols for key experiments are provided below.
Experimental Workflow
Caption: General workflow for validating anticancer effects.
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cervical cancer cell lines (HeLa, C33A, SiHa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting the protein expression levels of key components in the PERK/EIF2α/ATF4/CHOP and CCNA2/CDK2/p21CIP1 pathways.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (targeting p-PERK, PERK, p-EIF2α, EIF2α, ATF4, CHOP, CCNA2, CDK2, p21CIP1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
A Comparative Analysis of the Neuroprotective Effects of 6-Methoxyflavone and Other Key Flavonoids
For Immediate Release: A comprehensive guide for researchers and drug development professionals detailing the neuroprotective capacities of 6-methoxyflavone in comparison to other prominent flavonoids, including quercetin, hesperidin, and luteolin. This report synthesizes experimental data to illuminate their therapeutic potential in neurodegenerative diseases.
The growing burden of neurodegenerative disorders worldwide has propelled the search for novel therapeutic agents. Flavonoids, a class of polyphenolic compounds abundant in plants, have emerged as promising candidates due to their multifaceted neuroprotective properties. This guide provides a detailed comparison of the neuroprotective effects of this compound against three other well-researched flavonoids: quercetin, hesperidin, and luteolin. The comparison is based on available experimental data from various in vitro and in vivo models of neurodegeneration.
Key Mechanisms of Neuroprotection
Flavonoids exert their neuroprotective effects through a variety of mechanisms, primarily centered around their antioxidant and anti-inflammatory properties. They are known to modulate key signaling pathways involved in neuronal survival and death, offering a multi-pronged approach to combating the complex pathology of neurodegenerative diseases.
This compound , a naturally occurring flavonoid, has demonstrated significant neuroprotective potential in preclinical studies. Its mechanisms of action include:
-
Modulation of GABA-A Receptors: this compound has been shown to potentiate GABA-A receptor currents, which can counteract excitotoxicity, a major contributor to neuronal damage in conditions like stroke.[1][2]
-
Anti-inflammatory Effects: It effectively dampens neuroinflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response, and subsequently reducing the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IFN-γ.[1][2]
-
Restoration of Neurotransmitter Levels: In models of chronic ethanol-induced cognitive impairment, this compound has been found to restore depleted levels of dopamine and noradrenaline in the frontal cortex and hippocampus.[3]
Quercetin , one of the most extensively studied flavonoids, exhibits robust neuroprotective activities through:
-
Potent Antioxidant and Free Radical Scavenging: Quercetin effectively neutralizes reactive oxygen species (ROS), protecting neurons from oxidative stress-induced damage.[4]
-
Modulation of Nrf2/ARE Pathway: It stimulates the Nrf2-dependent antioxidant response element (ARE) pathway, leading to the upregulation of endogenous antioxidant enzymes.[4]
-
Anti-inflammatory Action: Similar to this compound, quercetin suppresses NF-κB signaling, thereby reducing neuroinflammation.[4]
Hesperidin , a flavanone glycoside primarily found in citrus fruits, contributes to neuroprotection by:
-
Crossing the Blood-Brain Barrier: Its lipophilic nature allows it to readily cross the blood-brain barrier to exert its effects directly within the central nervous system.
-
Antioxidant and Anti-inflammatory Properties: Hesperidin and its aglycone, hesperetin, are known to possess significant antioxidant and anti-inflammatory capabilities.[4]
-
Neuropharmacological Effects: It has been associated with antidepressant, neuroprotective, and memory-enhancing effects in various experimental models.[4]
Luteolin , another common flavonoid, demonstrates neuroprotective efficacy via:
-
Suppression of Neuroinflammation: Luteolin can inhibit the release of pro-inflammatory cytokines and decrease the activation of microglia, the primary immune cells of the brain.
-
Antioxidant Activity: It acts as a potent free radical scavenger, mitigating oxidative damage in neuronal cells.
-
Inhibition of Apoptosis: Luteolin has been shown to protect neurons from apoptosis (programmed cell death) triggered by neurotoxic stimuli.
Comparative Experimental Data
While direct head-to-head comparative studies of these four flavonoids in a single experimental model are limited, this guide presents a compilation of quantitative data from various relevant studies to facilitate an objective comparison.
Table 1: Neuroprotective Effects in a Focal Cerebral Ischemia Model (Photothrombotic Stroke in Mice)
| Flavonoid | Dosage | Key Findings | Reference |
| This compound | 0.1 - 30 mg/kg | Dose-dependently decreased infarct volume. Improved functional recovery. | [1][2] |
| Quercetin | 10 mg/kg | Reduced infarct size and neurological deficits. | |
| Hesperidin | 50 mg/kg | Significantly reduced infarct volume and improved neurological scores. | |
| Luteolin | 20 mg/kg | Decreased infarct volume and neurological deficits. |
Note: Data for Quercetin, Hesperidin, and Luteolin in this specific model are based on representative findings from similar stroke models to provide a comparative context, as direct comparative studies with this compound are not available.
Table 2: Effects on Cognitive Impairment (Chronic Ethanol-Induced Model in Mice)
| Flavonoid | Dosage | Key Findings | Reference |
| This compound | 25, 50, 75 mg/kg | Restored cognitive performance in Morris water maze and Y-maze tests. Increased levels of dopamine and noradrenaline. | [3] |
| Quercetin | 20 mg/kg | Ameliorated cognitive deficits in various memory tasks. | |
| Hesperidin | 50 mg/kg | Improved learning and memory in cognitive tests. | |
| Luteolin | 10 mg/kg | Attenuated memory impairment in behavioral tests. |
Note: Data for Quercetin, Hesperidin, and Luteolin in this specific model are based on representative findings from other cognitive impairment models to provide a comparative context.
Table 3: Anti-inflammatory Effects (LPS-induced Neuroinflammation)
| Flavonoid | Concentration | Key Findings | Reference |
| This compound | 10 µM | Dampened LPS-induced NF-κB activity in a macrophage cell line. | [1] |
| Quercetin | 5-50 µM | Inhibited LPS-induced production of pro-inflammatory cytokines in microglial cells. | |
| Hesperidin | 10-100 µM | Suppressed LPS-induced inflammatory responses in microglial cells. | |
| Luteolin | 1-20 µM | Inhibited LPS-induced activation of microglia and production of inflammatory mediators. |
Note: Data for Quercetin, Hesperidin, and Luteolin are based on representative findings from in vitro neuroinflammation models.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.
Photothrombotic Stroke Model in Mice
-
Animal Preparation: Adult male C57BL/6 mice are anesthetized with isoflurane.
-
Photosensitizer Injection: Rose Bengal (10 mg/mL in sterile saline) is injected intraperitoneally at a dose of 100 mg/kg.
-
Cranial Exposure: A midline scalp incision is made to expose the skull.
-
Photothrombosis Induction: A cold light source with a 2 mm aperture is positioned over the right sensorimotor cortex. The brain is illuminated for 15 minutes to induce a focal ischemic lesion.
-
Post-operative Care: The scalp is sutured, and the animals are allowed to recover.
-
Treatment Administration: this compound or other test compounds are administered intraperitoneally at specified doses and time points post-stroke.
-
Infarct Volume Assessment: After 7 days, brains are harvested, sectioned, and stained with cresyl violet to delineate the infarct area. Infarct volume is quantified using image analysis software.
-
Functional Recovery Assessment: Behavioral tests such as the gridwalk and cylinder tasks are performed to assess motor function deficits and recovery.
Chronic Ethanol-Induced Cognitive Impairment Model in Mice
-
Animal Groups: Male BALB/c mice are divided into control and ethanol-treated groups.
-
Ethanol Administration: Ethanol (2.0 g/kg) is administered orally once daily for 24 days. Control animals receive an equivalent volume of saline.
-
Flavonoid Treatment: this compound or other flavonoids are co-administered with ethanol at specified doses.
-
Cognitive Assessment:
-
Morris Water Maze: To assess spatial learning and memory, mice are trained to find a hidden platform in a circular pool of water. Escape latency and time spent in the target quadrant are measured.
-
Y-Maze: To evaluate spatial working memory, the number of spontaneous alternations in a Y-shaped maze is recorded.
-
-
Neurochemical Analysis: Following behavioral testing, brain tissues (frontal cortex, hippocampus, and striatum) are collected for the quantification of dopamine and noradrenaline levels using high-performance liquid chromatography (HPLC).
NF-κB Activity Assay
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) or microglial cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with the flavonoid of interest for a specified duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nuclear Extraction: Nuclear extracts are prepared from the treated cells.
-
ELISA-based NF-κB Assay: An enzyme-linked immunosorbent assay (ELISA)-based kit is used to quantify the binding of the p65 subunit of NF-κB in the nuclear extracts to a consensus DNA sequence. The absorbance is measured at 450 nm, which is proportional to the amount of activated NF-κB.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Overview of the primary neuroprotective mechanisms of the compared flavonoids.
Figure 2: Simplified NF-κB signaling pathway and the inhibitory action of flavonoids.
Figure 3: Experimental workflow for assessing neuroprotection in a stroke model.
Conclusion
This comparative guide highlights the significant neuroprotective potential of this compound and other key flavonoids. While all four compounds demonstrate promising antioxidant and anti-inflammatory properties, this compound exhibits a unique profile through its modulation of GABA-A receptors and its ability to restore neurotransmitter levels. The provided experimental data and protocols offer a valuable resource for researchers and drug development professionals. Further direct comparative studies are warranted to definitively establish the relative efficacy of these flavonoids and to accelerate their translation into clinical applications for the treatment of neurodegenerative diseases.
References
The Pivotal Role of the 6-Methoxy Group in Flavonoid Bioactivity: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 6-methoxyflavone and its analogs, focusing on their anticancer and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document serves as a valuable resource for designing and developing novel therapeutic agents based on the flavone scaffold.
The substitution pattern of methoxy (-OCH₃) and hydroxyl (-OH) groups on the flavone backbone significantly influences the biological efficacy of these compounds. The 6-methoxy moiety, in particular, has been identified as a key determinant in the cytotoxic and anti-inflammatory activities of this class of molecules. The interplay between the lipophilic nature of the methoxy group and the hydrogen-bonding potential of hydroxyl groups dictates the compound's interaction with biological targets and its overall pharmacological profile.
Comparative Analysis of Biological Activity: Anticancer Properties
The anticancer activity of this compound and its analogs has been extensively studied across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative comparison of their cytotoxic effects.
Table 1: Anticancer Activity of this compound and Analogs against Prostate Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Ginkgetin | PC-3 | 15 | Biflavonoid structure | [1] |
| Ginkgetin | DU-145 | 5 | Biflavonoid structure | [1] |
| Cupressoflavone | PC-3 | 19.9 | Biflavonoid structure | [1] |
| Casticin | DU145 | >50 (at 48h) | 5,3'-dihydroxy-3,6,7,4'-tetramethoxyflavone | [2] |
Table 2: Anticancer Activity of this compound and Analogs against Breast Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Chrysosplenetin | MCF-7 | 0.3 (at 72h) | 5,4'-dihydroxy-3,6,7,3'-tetramethoxyflavone | [3] |
| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MCF-7 | 3.71 (at 72h) | Pentamethoxy substitution | [2] |
| Acacetin | MDA-MB-231 | 25 (at 24h) | 5,7-dihydroxy-4'-methoxyflavone | [3] |
| 5,6,7,3',4',5'-Hexamethoxyflavone | Hs578T | Similar to Nobiletin (less toxic) | Hexamethoxy substitution |
Table 3: Anticancer Activity of this compound and Analogs against Colon Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Sudachitin | HCT116 | 56.23 (at 48h) | 5,7,4'-trihydroxy-6,8,3'-trimethoxyflavone | [3] |
| Sudachitin | HT-29 | 37.07 (at 48h) | 5,7,4'-trihydroxy-6,8,3'-trimethoxyflavone | [3] |
| 6,7-dimethyl-3',4'-dimethoxyflavone | HT-29 | 21.68 | Dimethyl and dimethoxy substitution | [4] |
Comparative Analysis of Biological Activity: Anti-inflammatory Properties
Several this compound analogs exhibit potent anti-inflammatory activity, primarily through the inhibition of nitric oxide (NO) production.
Table 4: Anti-inflammatory Activity of this compound and Analogs
| Compound | Cell Line | IC₅₀ (nM) for NO Inhibition | Key Structural Features | Reference |
| This compound | Kidney Mesangial Cells | 192 | Single methoxy group at C6 | [5] |
| 6-Hydroxyflavone | Kidney Mesangial Cells | 1700 | Single hydroxyl group at C6 | [5] |
| 6-Acetoxyflavone | Kidney Mesangial Cells | 600 | Acetoxy group at C6 | [5] |
| Flavone 6-sulfate | Kidney Mesangial Cells | 2100 | Sulfate group at C6 | [5] |
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Measurement (Griess Assay)
The Griess assay is used to quantify nitrite (a stable product of NO) in cell culture supernatants, providing an indirect measure of NO production.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or kidney mesangial cells) in a 96-well plate and treat with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compounds. Incubate for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.[6][7][8]
Protein Expression Analysis: Western Blotting for iNOS
Western blotting is used to detect the expression levels of specific proteins, such as inducible nitric oxide synthase (iNOS), which is a key enzyme in NO production during inflammation.[9]
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-iNOS antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity can be quantified using densitometry software.[10]
Signaling Pathway Modulation
This compound and its analogs exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams, generated using the DOT language, illustrate the inhibitory effects of these compounds on the NF-κB and PI3K/Akt pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. This compound has been shown to inhibit this pathway, reducing the expression of pro-inflammatory mediators.[11][12]
Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is critical for cell survival and proliferation. Several methoxyflavones have been demonstrated to inhibit this pathway, leading to apoptosis in cancer cells.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review[v1] | Preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. jcpjournal.org [jcpjournal.org]
- 5. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric Oxide Griess Assay [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. Protocol Griess Test [protocols.io]
- 9. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. origene.com [origene.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits NFAT translocation into the nucleus and suppresses T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 6-Methoxyflavone: In Vitro Efficacy vs. In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of 6-methoxyflavone, a naturally occurring flavonoid with demonstrated anti-inflammatory and anticancer potential. By presenting key experimental data, detailed methodologies, and visual representations of associated signaling pathways, this document aims to facilitate a deeper understanding of its therapeutic promise and guide future research.
Anti-inflammatory Activity: A Strong In Vitro to In Vivo Correlation
This compound has emerged as a potent anti-inflammatory agent in preclinical studies. A significant body of in vitro evidence demonstrates its ability to suppress key inflammatory mediators, and these findings are increasingly being corroborated by in vivo animal models.
In Vitro Anti-inflammatory Data
| Cell Line | Treatment | Endpoint | IC50 / Effect | Reference |
| Rat Kidney Mesangial Cells | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 192 nM | [1] |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Inhibition Observed | [2] |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | iNOS Expression | Inhibition Observed | [2] |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | COX-2 Expression | Inhibition Observed | [2] |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Reactive Oxygen Species (ROS) | Reduction Observed | [2] |
In Vivo Anti-inflammatory Data
| Animal Model | Treatment | Endpoint | Effect | Reference |
| Zebrafish | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Generation | Inhibition Observed | [2] |
| Mice | Lipopolysaccharide (LPS) | Microgliosis in Prefrontal Cortex and Substantia Nigra | Prevention Observed | [2] |
Correlation and Mechanism of Action
The in vitro and in vivo data exhibit a strong correlation, indicating that this compound's anti-inflammatory effects observed in cell culture are likely to be transferable to a whole-organism context. Mechanistic studies in vitro have revealed that this compound exerts its anti-inflammatory effects primarily through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, key enzymes in the inflammatory cascade. This is achieved, at least in part, by targeting the TLR4/MyD88/p38 MAPK/NF-κB signaling pathway and activating the antioxidant HO-1/NQO-1 signaling pathway. The in vivo reduction of NO in zebrafish and the prevention of microgliosis in mice provide compelling evidence for the translation of this mechanism in a living system.
References
6-Methoxyflavone: A Comparative Analysis of its Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of 6-methoxyflavone against two other well-researched flavonoids, quercetin and luteolin. The information is compiled from various scientific sources to offer an objective overview supported by experimental data.
Introduction
Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties. This compound, a naturally occurring methoxylated flavone, has garnered interest for its potential therapeutic applications, including its role as an antioxidant. This guide aims to provide a comparative perspective on its efficacy by contrasting its antioxidant capacity with that of quercetin and luteolin, two of the most potent and extensively studied antioxidant flavonoids.
Comparative Antioxidant Activity
The antioxidant capacity of these flavonoids is commonly evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals) or Trolox Equivalent Antioxidant Capacity (TEAC).
Table 1: Comparative Antioxidant Capacity Data
| Compound | DPPH Radical Scavenging Activity (IC50, µM) | ABTS Radical Scavenging Activity (TEAC) | Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II)/µM) |
| This compound | Data not available in direct comparative studies | Data not available in direct comparative studies | Data not available in direct comparative studies |
| Quercetin | 4.60 ± 0.3[1] | 6.2 times that of Trolox[2] | ~1.5 - 3.0[3] |
| Luteolin | 9.4 (in acetone)[4], 18.3 (in methanol)[4] | 7.34 ± 1.20[5] | 573.1 µM (as reducing power)[4] |
Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparative studies under identical conditions are limited.
Experimental Protocols
The following are generalized protocols for the key antioxidant assays mentioned in this guide. Specific parameters may vary between different research studies.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at a particular wavelength (e.g., 517 nm).
-
Various concentrations of the test compound (this compound, quercetin, or luteolin) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at the same wavelength.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.[1]
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is measured at the specified wavelength after a set incubation period (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) is often calculated by comparing the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
The FRAP reagent is prepared by mixing a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, a solution of FeCl₃, and an acetate buffer (pH 3.6).
-
Various concentrations of the test compound are mixed with the FRAP reagent.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
The absorbance of the resulting blue-colored complex is measured at a specific wavelength (e.g., 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance change with that of a known standard, typically FeSO₄ or Trolox.
Signaling Pathways in Antioxidant Action
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. One of the most important of these genes is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.
-
This compound: Studies have shown that this compound can suppress neuroinflammation in microglia by activating the HO-1/NQO-1 signaling pathway.[1] This suggests that this compound's antioxidant effects are, at least in part, mediated through the induction of this protective pathway.
-
Quercetin and Luteolin: Both quercetin and luteolin are well-documented activators of the Nrf2/HO-1 pathway.[6][7] Their ability to induce the expression of these and other phase II detoxifying enzymes contributes significantly to their overall antioxidant and cytoprotective effects.
Caption: Nrf2/HO-1 signaling pathway activated by this compound.
Experimental Workflow Visualization
The following diagrams illustrate the general workflow for the antioxidant assays discussed.
Caption: General workflow for the DPPH radical scavenging assay.
Caption: General workflow for the ABTS radical cation decolorization assay.
Caption: General workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Conclusion
While direct comparative studies are limited, the available evidence suggests that this compound possesses antioxidant properties, likely mediated through both direct radical scavenging and the activation of the Nrf2/HO-1 signaling pathway. Quercetin and luteolin generally exhibit very strong antioxidant activities in various assays. The presence of a methoxy group in this compound, as opposed to the hydroxyl groups in quercetin and luteolin, influences its chemical properties and, consequently, its antioxidant capacity. Further head-to-head studies under standardized experimental conditions are necessary to definitively rank the antioxidant potency of this compound in relation to other well-established antioxidant flavonoids. This would provide a clearer understanding of its potential as a therapeutic agent for conditions associated with oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Antioxidant Activity Relationships of Luteolin and Catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Action of 6-Methoxyflavone: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory therapeutics, the flavonoid 6-methoxyflavone has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound with established inhibitors of key inflammatory pathways, supported by experimental data, to validate its mechanism of action for researchers, scientists, and drug development professionals.
Abstract
Inflammation is a complex biological response implicated in numerous diseases. The transcription factor nuclear factor-kappa B (NF-κB), the mitogen-activated protein kinase (MAPK) cascades, and the enzyme cyclooxygenase-2 (COX-2) are central players in the inflammatory process. This guide delves into the anti-inflammatory mechanism of this compound, a naturally occurring flavonoid, by comparing its efficacy with well-characterized inhibitors of these pathways. We present a consolidated view of its action on the Toll-like receptor 4 (TLR4) signaling cascade, leading to the suppression of pro-inflammatory mediators. This objective comparison, supported by quantitative data and detailed experimental protocols, aims to provide a clear perspective on the therapeutic potential of this compound.
Introduction to this compound and Inflammatory Pathways
This compound is a methoxylated flavonoid that has demonstrated significant anti-inflammatory properties.[1][2] Its mechanism of action is primarily attributed to the inhibition of key signaling pathways that orchestrate the inflammatory response. The TLR4 signaling pathway, a critical component of the innate immune system, is a key target. Upon activation by lipopolysaccharide (LPS), TLR4 triggers a cascade involving MyD88, leading to the activation of MAPK and the IKK complex, which in turn activates NF-κB. This transcription factor then translocates to the nucleus to induce the expression of pro-inflammatory genes, including those for COX-2, inducible nitric oxide synthase (iNOS), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has been shown to suppress neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB dependent pathways.
Comparative Efficacy of this compound and Alternative Inhibitors
To contextualize the anti-inflammatory potency of this compound, we compare its inhibitory activity with established pharmacological inhibitors targeting distinct nodes of the inflammatory cascade. The following tables summarize the half-maximal inhibitory concentrations (IC50) for each compound against their respective targets.
Table 1: Comparison of IC50 Values for this compound and Alternative Inhibitors
| Compound | Target Pathway/Enzyme | Target Molecule(s) | IC50 | Cell Line/System | Reference |
| This compound | General Inflammation | Nitric Oxide (NO) Production | 192 nM | Rat Kidney Mesangial Cells | [1][2] |
| Quercetin | General Inflammation | Various | ~18.41 µg/mL (DENV-2) | Varies | [3] |
| Celecoxib | COX Pathway | COX-2 | 40 nM | Sf9 cells | [4] |
| Parthenolide | NF-κB Pathway | IKK Complex | Varies | Varies | [2] |
| U0126 | MAPK/ERK Pathway | MEK1/MEK2 | 72 nM (MEK1), 58 nM (MEK2) | in vitro | [5] |
| SB203580 | MAPK/p38 Pathway | p38 MAPK | 0.3-0.5 µM | THP-1 cells | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell types, and assay methods.
Signaling Pathways and Experimental Workflows
To visually represent the intricate mechanisms discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound's Inhibition of the TLR4/NF-κB Pathway.
Caption: Experimental Workflow for a this compound Study.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in the validation of this compound's anti-inflammatory activity.
Cell Culture and Treatment
RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or other inhibitors for 1-2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the indicated time points.
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is calculated from a standard curve generated using known concentrations of sodium nitrite.
Cytokine Measurement (ELISA)
The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.
Western Blot Analysis
The expression levels of iNOS, COX-2, and phosphorylated NF-κB p65 (p-p65) are determined by Western blotting.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, or β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Conclusion
The presented data collectively validate the anti-inflammatory mechanism of this compound, highlighting its potent inhibitory effects on the TLR4/MyD88/p38 MAPK/NF-κB signaling pathway. Its efficacy, as demonstrated by its low nanomolar IC50 value for inhibiting nitric oxide production, positions it as a strong candidate for further investigation and development as a novel anti-inflammatory agent. This comparative guide provides a foundational resource for researchers to explore the therapeutic potential of this compound and its derivatives in managing inflammatory diseases.
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. news-medical.net [news-medical.net]
A Comparative Analysis of 6-Methoxyflavone Metabolism Across Species
A detailed guide for researchers and drug development professionals on the metabolic pathways and experimental considerations for the flavonoid, 6-methoxyflavone, in humans and preclinical rodent models.
Introduction
This compound, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic properties. As with any xenobiotic, understanding its metabolic fate is crucial for predicting its efficacy, safety, and potential drug-drug interactions. This guide provides a comprehensive cross-species comparison of this compound metabolism, with a focus on human and rat models, the most commonly used preclinical species. The information presented herein is intended to aid researchers in designing and interpreting metabolism studies and to provide a foundational understanding for drug development professionals.
Metabolic Pathways of this compound: A Cross-Species Overview
The metabolism of this compound primarily involves Phase I and Phase II reactions, leading to the formation of more polar and readily excretable metabolites. While direct comparative studies are limited, data from individual human and rat studies suggest both similarities and differences in the metabolic pathways.
Phase I Metabolism: The primary Phase I metabolic reaction for this compound is O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes, to form 6-hydroxyflavone. In humans, CYP1A1, CYP1A2, and CYP3A4 have been identified as the major enzymes responsible for the metabolism of methoxylated flavones.[1] Studies using human liver microsomes have shown that the position of the methoxy group significantly influences the rate of metabolism.[1] While specific data for this compound is part of a broader analysis of methoxyflavones, it is established that O-demethylation is a key metabolic step. In rats, in vivo studies on various methoxyflavones have also demonstrated that demethylation is a significant metabolic pathway.[2]
Phase II Metabolism: Following O-demethylation, the resulting 6-hydroxyflavone can undergo Phase II conjugation reactions. These include glucuronidation and sulfation, which further increase the water solubility of the metabolite, facilitating its excretion. In both humans and rats, glucuronidated and sulfated products of flavonoids are commonly found in urine and feces.[2] Differences in the extent of glucuronidation versus sulfation can exist between species. For instance, studies on other flavonoids, such as soy isoflavones, have revealed that rodents may conjugate these compounds less efficiently than humans, leading to higher circulating levels of the unconjugated, biologically active form.[3] This highlights a potential area of significant cross-species variation for this compound metabolism.
Caption: Primary metabolic pathway of this compound.
Quantitative Comparison of this compound Metabolism
The following table summarizes the key aspects of this compound metabolism in human and rat liver preparations. It is important to note that direct comparative quantitative data is sparse, and the information is synthesized from studies on various methoxyflavones.
| Parameter | Human | Rat | Key Considerations |
| Primary Phase I Reaction | O-demethylation | O-demethylation | The fundamental pathway is conserved. |
| Major CYP Isoforms | CYP1A1, CYP1A2, CYP3A4[1] | CYP1A, CYP2C, CYP3A families are generally involved in flavonoid metabolism. | Species differences in CYP expression and activity can lead to quantitative variations in metabolite formation. |
| Primary Phase II Reactions | Glucuronidation, Sulfation | Glucuronidation, Sulfation | The relative contribution of each pathway may differ significantly between species.[3] |
| Major Metabolites | 6-Hydroxyflavone, Glucuronide and Sulfate conjugates | 6-Hydroxyflavone, Glucuronide and Sulfate conjugates | The profile of metabolites is expected to be similar, but their relative abundance can vary. |
Experimental Protocols for Studying this compound Metabolism
Accurate and reproducible experimental design is paramount for elucidating the metabolic profile of this compound. Below are detailed methodologies for key in vitro experiments.
In Vitro Metabolism using Liver Microsomes
This experiment is designed to assess Phase I metabolism, primarily mediated by cytochrome P450 enzymes.
1. Materials:
-
Pooled human or rat liver microsomes
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
Prepare a master mix containing the phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix and liver microsomes to 37°C.
-
Initiate the reaction by adding this compound to the mixture. The final concentration of this compound and microsomal protein should be optimized based on preliminary experiments.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using HPLC or LC-MS.
In Vitro Metabolism using Liver S9 Fraction
This method allows for the investigation of both Phase I and Phase II metabolism as the S9 fraction contains both microsomal and cytosolic enzymes.
1. Materials:
-
Pooled human or rat liver S9 fraction
-
This compound
-
NADPH regenerating system
-
Uridine 5'-diphospho-glucuronic acid (UDPGA) for glucuronidation
-
3'-Phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
2. Incubation Procedure:
-
Prepare a master mix containing the phosphate buffer, NADPH regenerating system, UDPGA, and PAPS.
-
Pre-warm the master mix and S9 fraction to 37°C.
-
Initiate the reaction by adding this compound.
-
Follow the same incubation, termination, and sample processing steps as described for the liver microsome assay.
-
Analyze the supernatant for the parent compound and its Phase I and Phase II metabolites.
Analytical Methodology: HPLC and LC-MS/MS
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the separation, identification, and quantification of drug metabolites.
-
HPLC System: A reverse-phase C18 column is typically used for the separation of flavonoids and their metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.
-
Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes should be used for the detection of this compound and its metabolites. High-resolution mass spectrometry (HRMS) is valuable for the accurate mass measurement and elemental composition determination of unknown metabolites. Tandem mass spectrometry (MS/MS) is used for structural elucidation of the metabolites by analyzing their fragmentation patterns.
Caption: General workflow for in vitro metabolism studies.
Conclusion
The metabolism of this compound follows a predictable pathway of O-demethylation followed by conjugation reactions in both humans and rats. However, researchers must be cognizant of potential quantitative differences in the rates of these reactions and the relative abundance of specific metabolites, which can be influenced by species-specific expression and activity of metabolic enzymes. The provided experimental protocols offer a robust framework for conducting in vitro metabolism studies to further elucidate these species differences. A thorough understanding of the cross-species metabolism of this compound is essential for the successful translation of preclinical findings to human clinical trials.
References
- 1. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soy isoflavone phase II metabolism differs between rodents and humans: implications for the effect on breast cancer risk1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Naturally Sourced 6-Methoxyflavone: A Guide for Researchers
Introduction
6-Methoxyflavone, a methylated flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. As with many bioactive compounds, this compound can be obtained through chemical synthesis or extraction from natural sources. The choice between a synthetic and a naturally sourced compound is a critical decision in research and drug development, with implications for purity, bioavailability, and ultimately, efficacy. This guide provides a comparative overview of synthetic versus naturally sourced this compound, offering a framework for researchers to evaluate the optimal choice for their specific applications. While direct comparative studies on the efficacy of synthetic versus natural this compound are limited, this guide synthesizes general principles of natural versus synthetic compounds and applies them to this compound, supported by illustrative data and standard experimental protocols.
Purity and Composition
A primary differentiator between synthetic and naturally sourced compounds lies in their purity and the presence of other related molecules.
-
Synthetic this compound: Chemical synthesis offers the advantage of producing this compound at a high degree of purity. The final product is well-characterized, with known and quantifiable levels of any residual starting materials or by-products. This high purity is often critical for mechanistic studies where the effects of a single molecular entity are being investigated. However, impurities introduced during the synthesis process can sometimes be a concern and require thorough analytical characterization.
-
Naturally Sourced this compound: Extraction from plant sources, such as certain species in the Primula or Artemisia genera, yields this compound within a complex matrix of other phytochemicals. These can include other flavonoids, polyphenols, and terpenes. While purification techniques can isolate this compound, trace amounts of these other compounds may remain. These co-occurring molecules can potentially lead to synergistic or antagonistic effects, a phenomenon often referred to as the "entourage effect."
Illustrative Data: Purity Analysis by HPLC
The following table presents hypothetical data from a High-Performance Liquid Chromatography (HPLC) analysis to illustrate the potential differences in purity between a synthetic and a naturally sourced sample of this compound.
| Parameter | Synthetic this compound | Naturally Sourced this compound (Purified Extract) |
| Purity of this compound (%) | > 99.5 | 95 - 98 |
| Known Impurities (%) | < 0.5 (e.g., residual reactants) | Not Applicable |
| Co-extracted Compounds (%) | Not Applicable | 2 - 5 (e.g., other flavonoids, phenolic acids) |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Bioavailability and Pharmacokinetics
The bioavailability of a compound—the proportion that enters the circulation and is available to have an active effect—can be influenced by its formulation and the presence of other substances.
-
Synthetic this compound: The bioavailability of a pure synthetic compound can be more straightforward to study but may be limited by its intrinsic physicochemical properties, such as low aqueous solubility. Formulation strategies, such as the use of specific excipients, may be necessary to enhance its absorption.
-
Naturally Sourced this compound: The presence of other phytochemicals in a natural extract can influence the bioavailability of this compound. For instance, some co-extracted compounds may enhance solubility or inhibit metabolic enzymes in the gut and liver, thereby increasing the absorption and circulation time of this compound. Conversely, other compounds could potentially hinder its absorption.
Illustrative Data: Comparative Pharmacokinetic Parameters
This table shows hypothetical pharmacokinetic data following oral administration of synthetic and naturally sourced this compound in a murine model.
| Pharmacokinetic Parameter | Synthetic this compound | Naturally Sourced this compound |
| Cmax (ng/mL) | 450 ± 50 | 600 ± 75 |
| Tmax (h) | 1.5 ± 0.3 | 1.2 ± 0.2 |
| AUC (0-24h) (ng·h/mL) | 3200 ± 400 | 4500 ± 550 |
| Bioavailability (%) | 15 | 20 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Biological Efficacy
The ultimate measure of a compound's utility is its biological efficacy. Differences in purity and bioavailability between synthetic and natural forms can translate to variations in their observed biological effects.
-
Synthetic this compound: The high purity of synthetic this compound allows for the precise determination of its intrinsic activity and dose-response relationships in various assays. This is essential for understanding its mechanism of action.
-
Naturally Sourced this compound: The potential for synergistic interactions with co-extracted compounds may lead to enhanced biological activity compared to the pure compound at the same concentration. For example, other flavonoids in a natural extract might inhibit parallel inflammatory pathways, leading to a more potent overall anti-inflammatory effect.
Illustrative Data: In Vitro Anti-inflammatory Activity (IC50)
The following table provides hypothetical IC50 values for the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.
| Compound | IC50 for NO Inhibition (µM) |
| Synthetic this compound | 15.2 ± 1.8 |
| Naturally Sourced this compound | 10.8 ± 1.5 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
To empirically determine the comparative efficacy, the following experimental protocols are recommended.
Purity and Composition Analysis: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of synthetic this compound and to identify and quantify this compound and other major components in a natural extract.
Methodology:
-
Sample Preparation:
-
Synthetic Sample: Prepare a 1 mg/mL stock solution of synthetic this compound in methanol.
-
Natural Extract: Prepare a 10 mg/mL stock solution of the dried natural extract in methanol.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).
-
Gradient Program: Start with 95% A and 5% B, linearly increase to 100% B over 30 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm and 330 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Calculate the purity of the synthetic sample based on the peak area of this compound relative to the total peak area.
-
Quantify the amount of this compound in the natural extract using the calibration curve. Identify other peaks by comparison with known standards or by LC-MS.
-
Bioactivity Assessment: Cell Viability Assay (Trypan Blue Exclusion)
Objective: To compare the cytotoxic effects of synthetic and naturally sourced this compound on a cancer cell line (e.g., HeLa).
Methodology:
-
Cell Culture:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of synthetic and naturally sourced this compound in DMSO.
-
Treat the cells with increasing concentrations of each compound (e.g., 0, 10, 25, 50, 100 µM) for 48 hours. Ensure the final DMSO concentration is below 0.1%.
-
-
Cell Viability Assessment:
-
After incubation, detach the cells using trypsin-EDTA and collect the cell suspension.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
-
Bioavailability Study: In Vivo Pharmacokinetics in a Rodent Model
Objective: To determine and compare the pharmacokinetic profiles of synthetic and naturally sourced this compound after oral administration.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats (8-10 weeks old). House the animals under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize the animals for at least one week before the experiment. All procedures should be approved by an Institutional Animal Care and Use Committee.
-
-
Dosing and Sampling:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of either synthetic or naturally sourced this compound (e.g., 50 mg/kg) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Collect blood samples (approximately 200 µL) from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma using a liquid-liquid or solid-phase extraction method.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Visualizations
Signaling Pathway of this compound
Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by this compound.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing synthetic vs. natural this compound efficacy.
Conclusion
The decision to use synthetic or naturally sourced this compound depends on the research goals. For studies requiring high purity and a precise understanding of the molecule's intrinsic activity, synthetic this compound is often the preferred choice. For applications where potential synergistic effects and enhanced bioavailability are desirable, and for studies exploring the effects of a more complex botanical preparation, a well-characterized natural extract may be more appropriate. Ultimately, a thorough analytical and biological comparison, as outlined in the protocols above, is necessary to make an informed decision based on empirical evidence for any specific research or development program.
Comparative Analysis of 6-Methoxyflavone's Effects on Different Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyflavone, a naturally occurring methoxyflavone, has garnered significant interest within the scientific community for its diverse biological activities.[1] As a member of the flavonoid family, it demonstrates potential therapeutic applications in cancer, inflammation, and neurological diseases.[2] This guide provides a comparative analysis of the effects of this compound on various key cellular signaling pathways, supported by experimental data. The objective is to offer a clear, data-driven comparison to aid researchers and professionals in drug development in understanding its mechanisms of action.
Comparative Analysis of Signaling Pathway Modulation
This compound has been shown to exert its biological effects by modulating several distinct signaling pathways. The primary pathways identified in the literature include those involved in cell cycle regulation, apoptosis, and inflammation. This section compares its mechanism and impact across these cascades.
Cell Cycle Regulation: The CCNA2/CDK2/p21CIP1 Pathway
In the context of cancer, particularly cervical cancer, this compound has been demonstrated to inhibit cell proliferation by inducing S-phase arrest.[3][4] This is achieved through the modulation of the Cyclin A2 (CCNA2)/Cyclin-Dependent Kinase 2 (CDK2)/p21CIP1 pathway.[3]
Mechanism of Action: this compound treatment leads to a significant downregulation of both mRNA and protein expression of CCNA2 and CDK2.[2][3] These two proteins form a complex that is crucial for the progression of the cell cycle through the S phase.[3] Molecular docking studies have further revealed that this compound has a strong binding affinity for CDK2, thereby inhibiting its activity.[3][4] Concurrently, the expression of the cyclin-dependent kinase inhibitor p21CIP1 is upregulated, which further contributes to the cell cycle arrest.[2][3]
Apoptosis Induction: The PERK/EIF2α/ATF4/CHOP Pathway
Beyond halting cell proliferation, this compound can induce programmed cell death, or apoptosis, in cancer cells.[5][6] The primary mechanism identified is the activation of the endoplasmic reticulum (ER) stress pathway, specifically the PERK/EIF2α/ATF4/CHOP signaling cascade.[5][6]
Mechanism of Action: Treatment with this compound leads to the phosphorylation and activation of PERK (Protein kinase R-like endoplasmic reticulum kinase).[5][6] Activated PERK then phosphorylates EIF2α (eukaryotic initiation factor 2 alpha), which in turn promotes the translation of ATF4 (activating transcription factor 4).[5][6] ATF4 subsequently upregulates the expression of CHOP (C/EBP homologous protein), a key transcription factor that drives the expression of pro-apoptotic genes, ultimately leading to cell death.[5][6] Phosphorylated PERK has been identified as a core biomarker for this this compound-induced apoptotic pathway.[5]
Anti-inflammatory and Immunomodulatory Pathways
This compound also exhibits significant anti-inflammatory and immunomodulatory properties by targeting key signaling cascades in immune cells like microglia and T cells.[2]
A. Inhibition of TLR4/MyD88/p38 MAPK/NF-κB Pathway: In microglia, this compound suppresses neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[2]
Mechanism of Action: Upon stimulation with lipopolysaccharide (LPS), this compound reduces the expression of TLR4 and its downstream adaptor protein MyD88.[2] This leads to decreased phosphorylation of p38 MAPK and JNK, as well as reduced phosphorylation of IκB and the NF-κB p65 subunit.[2] The inhibition of this pathway ultimately suppresses the production of pro-inflammatory mediators.[2][7]
B. Activation of HO-1/NQO-1 Signaling: Concurrently with its inhibitory effects, this compound can also activate protective antioxidant pathways, such as the HO-1/NQO-1 signaling axis in microglia.[2] This dual action of suppressing inflammation while boosting antioxidant defense highlights a multifaceted mechanism.
C. Suppression of NFAT-Mediated T Cell Activation: In T cells, this compound acts as an immunomodulator by inhibiting the activation of Nuclear Factor of Activated T-cells (NFAT).[8][9]
Mechanism of Action: this compound inhibits the translocation of NFAT1 from the cytoplasm to the nucleus.[8][9] This prevents NFAT1 from binding to the promoter regions of its target genes, including various cytokines like IL-4, IL-10, IL-13, and IFN-γ.[2][8] By suppressing the transcription of these key cytokines, this compound effectively dampens T cell activation and subsequent immune responses.[8][9]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on key molecular targets across the different signaling pathways.
| Pathway | Cell Type | Target | Effect | Concentration | Citation |
| Cell Cycle | HeLa | Cell Proliferation | Inhibition (IC50) | 62.24 μM (48h) | [2] |
| HeLa | CCNA2 mRNA & Protein | Downregulation | 65 μM | [2][3] | |
| HeLa | CDK2 mRNA & Protein | Downregulation | 65 μM | [2][3] | |
| HeLa | p21CIP1 mRNA & Protein | Upregulation | 65 μM | [2][3] | |
| Apoptosis | HeLa | Apoptosis Induction | Induces Apoptosis | 65 μM | [5][6] |
| HeLa | p-PERK | Upregulation | 65 μM | [5] | |
| HeLa | p-EIF2α | Upregulation | 65 μM | [5] | |
| HeLa | ATF4 | Upregulation | 65 μM | [5] | |
| HeLa | CHOP | Upregulation | 65 μM | [5] | |
| Inflammation | BV2 Microglia | TLR4 Expression | Suppression | 3-30 μM | [2] |
| BV2 Microglia | MyD88 Expression | Suppression | 3-30 μM | [2] | |
| BV2 Microglia | p-p38 MAPK | Suppression | 3-30 μM | [2] | |
| BV2 Microglia | p-NF-κB p65 | Suppression | 3-30 μM | [2] | |
| Immunomodulation | EL4 T Cells | IL-10 Expression | Inhibition | 5-20 μM | [2] |
| T Cells | NFAT1 Translocation | Inhibition | Not specified | [8][9] |
Experimental Protocols
The findings presented in this guide are based on a variety of in vitro experimental models. Below are detailed methodologies for key experiments cited.
Cell Culture and Treatments
-
HeLa (Human Cervical Cancer) Cells: Cells were cultured in appropriate media and treated with this compound (e.g., 65 μM in 0.16% DMSO) for specified durations (e.g., 48 hours) for cell cycle and apoptosis assays.[3][5]
-
BV2 (Mouse Microglia) Cells: Cells were pretreated with this compound (3-30 μM) for 1 hour before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[2]
-
EL4 (Mouse T-lymphoma) Cells: Cells were treated with this compound (5-20 μM) for 1 to 24 hours to assess its effect on cytokine expression.[2]
Key Methodologies
-
Cell Proliferation Assay (CCK-8): Cell Counting Kit-8 was used to assess the inhibitory effect of this compound on the proliferation of various cell lines, including HeLa cells, to determine IC50 values.[2][3]
-
Cell Cycle Analysis: Flow cytometry was employed to analyze the cell cycle distribution of HeLa cells treated with this compound, revealing the induction of S-phase arrest.[3][4]
-
Apoptosis Detection: Apoptosis in HeLa cells was confirmed using multiple methods including flow cytometry to quantify apoptotic cells, inverted fluorescence microscopy to observe cell morphology, and transmission electron microscopy to view subcellular ultrastructural changes like chromatin condensation and the formation of apoptotic bodies.[5]
-
Gene and Protein Expression Analysis:
-
Quantitative Polymerase Chain Reaction (qPCR): Used to measure the relative mRNA expression levels of target genes in the cell cycle (CCNA2, CDK2, p21CIP1) and apoptosis (PERK, EIF2α, ATF4, CHOP) pathways.[3][5]
-
Western Blotting: Employed to determine the protein expression and phosphorylation status of key signaling molecules in all studied pathways, including CCNA2, CDK2, p-PERK, p-EIF2α, TLR4, MyD88, p-p38, and p-NF-κB.[2][3][5]
-
-
Molecular Docking: Computational analyses were performed to predict and confirm the binding affinity and interaction between this compound and its molecular targets, such as CDK2.[3][4]
Conclusion
The available experimental data clearly demonstrates that this compound is a multifaceted compound capable of modulating distinct signaling pathways in different cell types. In cancer cells, it concurrently inhibits cell cycle progression and induces apoptosis through the CCNA2/CDK2/p21CIP1 and PERK/EIF2α/ATF4/CHOP pathways, respectively. In immune cells, it exhibits potent anti-inflammatory and immunomodulatory effects by inhibiting the TLR4/NF-κB axis and suppressing NFAT-mediated T cell activation.
This comparative analysis reveals that this compound's therapeutic potential stems from its ability to target multiple critical nodes in cellular signaling. For drug development professionals, this suggests potential applications in oncology and inflammatory diseases. Future research should focus on in vivo studies to validate these findings and explore the pharmacokinetic and pharmacodynamic properties of this compound to translate these promising in vitro results into clinical applications.
References
- 1. This compound | C16H12O3 | CID 147157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits NFAT translocation into the nucleus and suppresses T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to 6-Methoxyflavone Combinations
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a surge of interest in combination treatments. Natural compounds, such as flavonoids, are increasingly being investigated for their potential to enhance the efficacy of conventional chemotherapeutic agents. This guide provides a comprehensive comparison of the synergistic effects of 6-methoxyflavone and structurally similar methoxyflavones with other anti-cancer compounds, supported by experimental data and detailed methodologies.
Synergistic Effects of Methoxyflavones with Doxorubicin
Recent studies have highlighted the potential of methoxyflavones to synergistically enhance the cytotoxic effects of doxorubicin, a widely used chemotherapeutic agent. A notable example is the combination of acacetin (5,7-dihydroxy-4'-methoxyflavone), a compound structurally similar to this compound, with doxorubicin in non-small-cell lung carcinoma (NSCLC) cell lines.
Quantitative Analysis of Acacetin and Doxorubicin Synergy
The synergistic effect of combining acacetin with doxorubicin has been quantified using the Combination Index (CI) method, based on the Chou-Talalay principle. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Compound | IC50 (72h) | Combination Index (CI) at 72h |
| A549 | Acacetin | 28.31 µM | 0.36 (Synergistic) |
| Doxorubicin | 8.64 nM | ||
| H1299 | Acacetin | 31.24 µM | 0.58 (Synergistic) |
| Doxorubicin | 37.12 nM |
Data sourced from a study on the therapeutic efficacy of acacetin and doxorubicin in non-small-cell lung carcinoma cells.[1][2][3]
These results demonstrate a significant synergistic interaction between acacetin and doxorubicin in both A549 and H1299 lung cancer cell lines.[1][2] The combination allows for a more potent anti-cancer effect at lower concentrations of each compound, which could potentially reduce dose-related toxicity.
Potential Synergies with Other Chemotherapeutic Agents
While direct quantitative data for this compound combinations are still emerging, research on related flavonoids suggests promising synergistic potential with other widely used anti-cancer drugs.
-
Paclitaxel: Oroxylin A (5,7-dihydroxy-6-methoxyflavone), a compound with a similar methoxy-group substitution pattern to this compound, has been shown to reverse paclitaxel resistance. This effect is attributed to the inhibition of the Nrf2/AKT/ERK signaling pathways, which can lead to increased intracellular concentrations of paclitaxel in tumor cells.[4] This provides a strong rationale for investigating the synergistic effects of this compound with paclitaxel.
-
Cisplatin: Studies on other flavonoids, such as genistein, have demonstrated synergistic growth inhibition and cytotoxicity when combined with cisplatin in medulloblastoma cells.[5] Furthermore, 3′,4′,5′,5,7-pentamethoxyflavone, a related methoxyflavone, has been shown to sensitize cisplatin-resistant lung cancer cells to cisplatin by inhibiting the Nrf2 pathway. These findings suggest that this compound may also act as a chemosensitizer for cisplatin.
Mechanistic Insights: Signaling Pathways and Molecular Interactions
The synergistic effects of methoxyflavones are often attributed to their ability to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and drug resistance.
dot
Caption: Signaling pathways modulated by this compound and chemotherapeutics.
Experimental Protocols
A standardized approach to assessing drug synergy is crucial for obtaining reliable and comparable data. The following outlines the key experimental protocols.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of two compounds.
dot
Caption: Workflow for a checkerboard synergy assay.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells at a predetermined density in 96-well microtiter plates and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the compound it is being tested with (e.g., doxorubicin) in culture medium.
-
Combination Treatment: Add the drug dilutions to the wells in a checkerboard pattern. This involves adding increasing concentrations of this compound along the x-axis and increasing concentrations of the other compound along the y-axis. Include wells with each drug alone and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Determine cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each drug combination. Use software like CompuSyn to calculate the Combination Index (CI) based on the median-effect principle of Chou and Talalay.
Calculation of the Combination Index (CI)
The CI is a quantitative measure of the degree of drug interaction. The formula for the combination of two drugs is:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.
References
- 1. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic action of genistein and cisplatin on growth inhibition and cytotoxicity of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Methoxyflavone: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 6-methoxyflavone, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Understanding the Hazards
This compound is a compound that requires careful handling due to its potential health effects. It is classified as an irritant, causing skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[2][3][4] Therefore, adherence to safety protocols during handling and disposal is critical.
II. Safety Data Summary
The following table summarizes the key hazard and precautionary statements associated with this compound.
| Category | Code | Statement |
| Hazard Statements | H315 | Causes skin irritation.[1][2][3][4] |
| H319 | Causes serious eye irritation.[2][3][4] | |
| H335 | May cause respiratory irritation.[2][3][4] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[1] | |
| P501 | Dispose of contents/container in accordance with local regulations.[2] |
III. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear the appropriate personal protective equipment.
-
Eye Protection: Goggles compliant with European standard EN 166 or equivalent.[1]
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Long-sleeved clothing.[1]
IV. Spill and Accidental Release Measures
In the event of a spill, the following steps should be taken immediately:
-
Ensure adequate ventilation.
-
Avoid dust formation. [5]
-
Use personal protective equipment as required. [5]
-
Sweep up the spilled material and shovel it into a suitable container for disposal. [1][5]
-
Keep the collected material in a suitable, closed container for disposal. [1]
V. Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in a manner that ensures safety and environmental protection. As a solid chemical waste, it should not be disposed of in regular trash or down the drain.
Experimental Protocol for Disposal of Solid this compound Waste:
-
Segregation:
-
Identify all waste containing this compound, including unused product, contaminated lab supplies (e.g., weighing paper, gloves, wipes), and spill cleanup materials.
-
This waste is classified as hazardous and must be segregated from non-hazardous laboratory waste.
-
-
Containment:
-
Place the solid this compound waste in its original container if possible, or a designated, compatible, and sealable container.
-
The container must be in good condition, with no leaks or cracks.
-
For contaminated lab supplies, double-bag them in clear plastic bags to allow for visual inspection.[3]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number (26964-24-9).
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure and away from incompatible materials.
-
Ensure the container is kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with the necessary information about the waste stream.
-
Do not attempt to transport the hazardous waste yourself unless you are trained and authorized to do so.
-
-
Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal request.
-
Retain any documentation provided by the waste disposal service, such as a waste transfer note.
-
VI. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 6-Methoxyflavone
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Methoxyflavone. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for safe handling, and compliant disposal methods.
Hazard Identification and Precautionary Measures:
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3][4] The signal word for this substance is "Warning".[1][2] Always handle this compound in a well-ventilated area, and avoid the formation of dust.[1][4] Do not eat, drink, or smoke when using this product.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must meet European standard EN 166 or ANSI Z.87.1 1989 standard.[1][5] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile). Inspect before use.[1] |
| Body Protection | Lab Coat | Long-sleeved clothing.[1] A Nomex® laboratory coat is recommended.[5] |
| Respiratory Protection | Dust Mask | A NIOSH/MSHA or European Standard EN 136 approved respirator should be used in case of large-scale use or emergencies.[1] For laboratory use, maintain adequate ventilation.[1] A dust mask of type N95 (US) is also recommended. |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.[6]
-
Confirm that the ventilation system (e.g., fume hood) is functioning correctly.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Weighing and Aliquoting :
-
Conduct all weighing and handling of the solid compound within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the powder. Avoid creating dust clouds.
-
-
Dissolving :
-
If preparing a solution, add the solid this compound to the solvent slowly. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling :
Emergency Procedures
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[1][2]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[1][2]
-
Ingestion : Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
Disposal Plan
Waste from this compound is classified as hazardous and must be disposed of according to local, state, and federal regulations.[1]
-
Waste Collection :
-
Collect all waste material, including unused product and contaminated disposables (e.g., gloves, weighing paper), in a designated and properly labeled hazardous waste container.
-
Keep the waste container closed when not in use.
-
-
Spill Cleanup :
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through a licensed contractor. Do not dispose of it in the regular trash or down the drain.[1]
-
Workflow for Handling this compound
References
- 1. fishersci.es [fishersci.es]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C16H12O3 | CID 147157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. extrasynthese.com [extrasynthese.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
